molecular formula C7H8IN B078855 4-Iodo-2-methylaniline CAS No. 13194-68-8

4-Iodo-2-methylaniline

Cat. No.: B078855
CAS No.: 13194-68-8
M. Wt: 233.05 g/mol
InChI Key: BGKLFAQCHHCZRZ-UHFFFAOYSA-N
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Description

4-Iodo-2-methylaniline is a versatile and valuable aryl amine intermediate characterized by the presence of both an iodine substituent and an amine functional group on a methyl-substituted benzene ring. This unique structure makes it a pivotal building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. The iodine atom serves as an excellent leaving group, enabling efficient palladium-catalyzed carbon-carbon and carbon-heteroatom bond formations to construct more complex biaryl and heteroaromatic systems. Its primary research value lies in medicinal chemistry and drug discovery, where it is employed as a key precursor for the synthesis of potential pharmacologically active compounds, including kinase inhibitors, receptor antagonists, and other small molecule therapeutics. The ortho-methyl group can influence the molecule's conformation and steric properties, potentially leading to enhanced binding affinity and selectivity in target interactions. Researchers utilize this compound to develop novel compound libraries for high-throughput screening and to explore structure-activity relationships (SAR) in the pursuit of new therapeutic agents. This compound is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylaniline
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InChI

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGKLFAQCHHCZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50157270
Record name 4-Iodo-o-toluidine
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Molecular Weight

233.05 g/mol
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CAS No.

13194-68-8
Record name 4-Iodo-2-methylaniline
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Foundational & Exploratory

4-Iodo-2-methylaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Iodo-2-methylaniline, an important aromatic organic intermediate.

Core Molecular Data

This compound, with the CAS number 13194-68-8, is a substituted aniline derivative.[1][2][3] Its fundamental properties are summarized below.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Amino-5-iodotoluene, 4-Iodo-o-toluidine
CAS Number 13194-68-8
Molecular Formula C₇H₈IN[1][2][3]
Molecular Weight 233.05 g/mol [1][2][3]
Appearance Purple to Dark purple to Dark red powder/crystal

Molecular Structure and Crystallography

The molecular structure of this compound has been determined by X-ray crystallography. In its crystalline form, the molecule exhibits a planar benzene ring, with the iodine, nitrogen, and methyl carbon atoms lying in the same plane.[4] The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the molecules in a stacked arrangement along the a-axis.[4]

Crystallographic Data [4]

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å
Volume 783.5 (3) ų
Z 4

Selected Geometric Parameters [4]

Bond/AngleLength (Å) / Angle (°)
I—C12.099 (10)
N—C41.403 (13)
C1—C21.383 (15)
C4—C51.374 (16)
C5—C61.408 (15)
N—H···N (Hydrogen Bond)D···A = 3.397 (15) Å, D—H···A = 174°

Experimental Protocols

Synthesis via Aromatic Finkelstein Reaction

A general and effective method for the synthesis of this compound is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[1][5]

Materials and Equipment:

  • 2-methyl-4-bromoaniline

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-dimethylethylenediamine (or N,N'-dimethyl-1,2-cyclohexanediamine)

  • Anhydrous 1,4-dioxane

  • 25% aqueous ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or aqueous EDTA solution and brine

  • Two-neck pear-shaped flask

  • Reflux condenser

  • Standard Schlenk line apparatus (for inert atmosphere)

  • Heating mantle and stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: The reaction must be conducted under an inert argon atmosphere using standard Schlenk techniques due to the moisture and oxygen sensitivity of the copper(I) iodide catalyst.[1][5]

  • Charging the Flask: Charge a two-neck pear-shaped flask, equipped with a reflux condenser, with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents per bromine), and copper(I) iodide (5 mol% per bromine).[1][5]

  • Ligand and Solvent Addition: Add N,N'-dimethylethylenediamine (10 mol% per bromine) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[1][5]

  • Reaction: Heat the resulting suspension to 110 °C and maintain with stirring for 18 hours.[1][5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution. The resulting blue solution is then diluted to double its volume with water.[1]

  • Extraction: Extract the aqueous mixture three times with dichloromethane.[1]

  • Washing and Drying: Combine the organic phases. Wash with brine and dry over anhydrous magnesium sulfate. Note: If 2,2'-bipyridine was used as the ligand instead, the combined organic phases should be additionally washed with an aqueous EDTA solution.[1]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. If necessary, further purify the product by column chromatography or recrystallization to obtain pure this compound.[1][5]

Crystal Growth for X-ray Analysis

The following protocol describes the preparation of single crystals of this compound suitable for X-ray diffraction analysis.[4]

Materials and Equipment:

  • Synthesized this compound

  • Hexane

  • Beaker or vial

  • Evaporation apparatus (e.g., fume hood with gentle airflow)

Procedure:

  • Dissolution: Dissolve 0.5 g of this compound in 20 ml of hexane.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over approximately 7 days.

  • Crystal Collection: Once suitable crystals have formed, they can be carefully collected for mounting on a diffractometer.

Synthesis Workflow

The synthesis of this compound via the Finkelstein reaction can be visualized as a multi-step workflow.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 4-Iodo-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Iodo-2-methylaniline (CAS No. 13194-68-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed look at its structural characterization.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound. While direct experimental spectra are not publicly available in spectral databases, the data presented is based on predictive models and analysis of closely related compounds, such as 4-iodoaniline and other substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are detailed below.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45d1HAr-H (H5)
~7.35dd1HAr-H (H3)
~6.50d1HAr-H (H6)
~3.70s (br)2H-NH₂
~2.15s3H-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~145.0C-NH₂ (C1)
~138.0C-I (C4)
~132.0Ar-CH (C5)
~130.0Ar-CH (C3)
~120.0C-CH₃ (C2)
~115.0Ar-CH (C6)
~17.0-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are based on the known spectrum of 4-iodoaniline and typical frequencies for the methyl group.[1]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3500MediumN-H stretch (asymmetric) of -NH₂
3300 - 3400MediumN-H stretch (symmetric) of -NH₂
3000 - 3100Medium-WeakAromatic C-H stretch
2850 - 2960Medium-WeakAliphatic C-H stretch (-CH₃)
1600 - 1650StrongN-H bend (scissoring) of -NH₂
1450 - 1550Medium-StrongAromatic C=C stretch
1250 - 1350MediumAromatic C-N stretch
~800StrongC-H out-of-plane bend
500 - 600Medium-WeakC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 232.97015 Da.[2]

Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)Ion/FragmentNotes
233.97743[M+H]⁺Protonated molecular ion
232.96960[M]⁺Molecular ion
255.95937[M+Na]⁺Sodium adduct
217.9[M-CH₃]⁺Loss of a methyl radical
106.0[M-I]⁺Loss of an iodine radical

Experimental Workflows and Protocols

The following diagrams and protocols outline the standard procedures for obtaining the spectroscopic data described above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves sample preparation, data acquisition, and subsequent data processing and interpretation.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent (NMR) or Suitable Solvent (IR/MS) A->B C Transfer to NMR Tube / IR Plate / MS Vial B->C D NMR Spectrometer C->D E FTIR Spectrometer C->E F Mass Spectrometer C->F G Process Raw Data (Fourier Transform, etc.) D->G E->G F->G H Analyze Spectra (Peak Picking, Integration) G->H I Structure Elucidation H->I

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard.

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans.

  • Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra relative to TMS.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like dichloromethane or acetone.[3]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample holder or a clean salt plate.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing: Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

  • Data Acquisition:

    • Introduce the sample into the ion source. For a volatile compound like this, GC introduction is common.

    • Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard method that causes fragmentation, providing structural information.

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern can then be used to confirm the structure of the compound.

References

Unveiling the Solid-State Architecture of 4-Iodo-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In a detailed exploration of the molecular scaffolding of key pharmaceutical and material science building blocks, this technical guide provides an in-depth analysis of the crystal structure of 4-Iodo-2-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of the molecule in its crystalline form, offering insights into its intermolecular interactions and physicochemical properties.

The determination of the crystal structure of this compound reveals an orthorhombic system, providing a foundational understanding of its solid-state behavior. This guide presents the crystallographic data in clearly structured tables, details the experimental protocols for its synthesis and characterization, and visualizes the critical molecular interactions and experimental workflows.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below, providing a quantitative overview of the unit cell and data refinement.

ParameterValue
Empirical Formula C₇H₈IN
Formula Weight 233.05
Crystal System Orthorhombic
Space Group P 2₁2₁2₁
a (Å) 5.5910 (11)
b (Å) 8.9410 (18)
c (Å) 15.674 (3)
Volume (ų) 783.5 (3)
Z 4
Temperature (K) 294 (2)
Radiation type Mo Kα
Final R indices [I > 2σ(I)] R1 = 0.044, wR2 = 0.151
R indices (all data) R1 = 0.063, wR2 = 0.162

Molecular Geometry

The precise bond lengths and angles within the this compound molecule were determined, offering a detailed picture of its covalent framework. Selected values are presented in the following tables.

Selected Bond Lengths (Å)

BondLength
I1—C42.103 (4)
N1—C11.401 (6)
C2—C71.505 (7)
C1—C21.389 (7)
C1—C61.385 (7)
C2—C31.388 (7)
C3—C41.381 (7)
C4—C51.378 (7)
C5—C61.380 (7)

Selected Bond Angles (°)

AngleValue
C3—C4—I1119.3 (3)
C5—C4—I1120.1 (3)
C2—C1—N1121.2 (5)
C6—C1—N1120.0 (5)
C1—C2—C7122.1 (5)
C3—C2—C7119.0 (5)

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen-bond donor, forming N—H···N interactions with the nitrogen atom of an adjacent molecule. This hydrogen bonding links the molecules into chains along the crystallographic a-axis, contributing significantly to the stability of the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H N_B N N-H_A->N_B Hydrogen Bond

Intermolecular N—H···N Hydrogen Bonding Interaction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was adapted from the procedure described by Kajigaeshi et al. (1988). A general protocol for the iodination of anilines is as follows:

To a solution of the corresponding aniline in a suitable solvent (e.g., acetic acid or ethanol), an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired iodoaniline.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a goniometer head. X-ray diffraction data were collected at 294 K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

G cluster_workflow X-ray Crystallography Workflow crystal_selection Single Crystal Selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement final_model Final Crystal Structure Model structure_refinement->final_model

Workflow for Single-Crystal X-ray Structure Determination.

This comprehensive analysis of the crystal structure of this compound provides essential data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and potential applications.

An In-depth Technical Guide to the Solubility and Stability of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Iodo-2-methylaniline, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The information presented herein is curated to support research, development, and quality control activities.

Physicochemical Properties

This compound is a substituted aniline with the molecular formula C₇H₈IN and a molecular weight of 233.05 g/mol .[1][2][3] It typically appears as a solid, with colors ranging from purple to dark red. The presence of the amino group, the iodine atom, and the methyl group on the benzene ring dictates its chemical reactivity, solubility, and stability profile.

Solubility Profile

Key Structural Analogues:

  • 4-Iodoaniline: The presence of the iodine atom significantly influences the molecule's polarity and intermolecular interactions.

  • 2-Methylaniline (o-Toluidine): The methyl group provides a degree of lipophilicity.

Based on the known solubility of these analogues, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

Table 1: Estimated Solubility of this compound

SolventSolvent TypeExpected SolubilityRationale & Citations
WaterPolar ProticSlightly Soluble2-Methylaniline has a water solubility of approximately 16 g/L at 20°C.[4] 4-Iodoaniline is described as "slightly soluble" in water.[5][6] The combination of the hydrophobic iodine and methyl groups suggests low aqueous solubility.
MethanolPolar ProticSoluble4-Iodoaniline is "freely soluble" in alcohol.[5] 2-Methylaniline is miscible with ethanol.[4]
EthanolPolar ProticSolubleSimilar to methanol, anilines generally show good solubility in lower alcohols.[7]
ChloroformNon-polarSoluble4-Iodoaniline is "freely soluble" in chloroform.[5] 2-Methylaniline is miscible with chloroform.[4]
Diethyl EtherNon-polarSoluble4-Iodoaniline is "freely soluble" in diethyl ether.[5] 2-Methylaniline is miscible with ether.[4]
DichloromethaneNon-polarSolubleGiven its solubility in other non-polar solvents like chloroform and ether, high solubility is expected.
AcetonePolar AproticSolubleA versatile solvent that is expected to solubilize both the polar amine and the less polar substituted aromatic ring.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[8]

3.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Quantitatively dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Determine the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculation:

    • Calculate the solubility in g/L or mg/mL by accounting for the dilution factor.

3.3 Visualization of Experimental Workflow

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate in shaker bath at constant temperature B->C D Settle or centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly for its storage and use in pharmaceutical applications. Anilines, in general, are susceptible to oxidation, which can be accelerated by exposure to light and air, often resulting in a darkening of the material.[4][9] The carbon-iodine bond can also be a site of reactivity under certain conditions.

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Hydrolytic Stable at neutral pH. Potential for degradation under strong acidic or basic conditions, although likely slow.Hydrolysis of the amino group is unlikely. The C-I bond is generally stable to hydrolysis under typical conditions.
Oxidative Susceptible to oxidation.Oxidation of the amino group can lead to the formation of nitroso, nitro, and polymeric impurities. The aromatic ring can also be oxidized.
Thermal Stable at ambient temperatures. Degradation is expected at elevated temperatures.Decomposition may involve the cleavage of the C-I and C-N bonds, leading to a complex mixture of degradation products.
Photolytic Potentially susceptible to photodegradation.Aromatic iodides can undergo photolytic cleavage of the C-I bond to form radical species, which can lead to a variety of secondary products.[12]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

5.1 Materials and Equipment

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled ovens/baths

  • Photostability chamber

  • Stability-indicating HPLC method

5.2 General Procedure

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80°C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat at an elevated temperature for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80-100°C). Also, heat a solution of the compound.

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity and identify potential degradation products by their UV spectra. Mass spectrometry can be coupled with HPLC for structural elucidation of degradants.

5.3 Visualization of Forced Degradation Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions Start Prepare this compound Solution Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for the forced degradation study of this compound.

Recommended Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[14][15] The following provides a starting point for method development.

Table 3: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic amines.[16]
Mobile Phase A 0.1% Phosphoric acid in water or an appropriate buffer (e.g., 20 mM phosphate buffer, pH 2.5-3.5)Acidic pH helps in protonating the amine, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution A gradient from low to high organic modifier concentrationNecessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength UV detection at a wavelength of maximum absorbance (e.g., ~254 nm) or using a PDA detectorAllows for sensitive detection of the analyte and its chromophoric degradation products.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available data and established principles for analogous compounds. The provided experimental protocols offer a robust framework for researchers and drug development professionals to determine the specific solubility and stability characteristics of this important chemical intermediate. The successful application of these methods will ensure the quality and reliability of this compound in its intended applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Iodo-2-methylaniline, also known as 4-iodo-o-toluidine, is an organic compound utilized primarily in laboratory settings for chemical synthesis.[1] Due to its hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and professionals in drug development. This guide provides comprehensive Material Safety Data Sheet (MSDS) information, detailed handling protocols, and emergency procedures to ensure its safe use.

Chemical Identification and Properties

Proper identification and knowledge of the physical and chemical properties of this compound are fundamental for its safe handling.

Table 1.1: Chemical Identifiers

Identifier Value
Chemical Name This compound[2]
CAS Number 13194-68-8[1][2][3][4][5]
Synonyms 4-Iodo-o-toluidine, 2-Amino-5-iodotoluene, 2-Methyl-4-iodoaniline[1][2][3]
Molecular Formula C₇H₈IN[3][6]

| Molecular Weight | 233.05 g/mol [2][3][6][7] |

Table 1.2: Physical and Chemical Properties

Property Value
Appearance Purple to dark purple or grey to purple crystalline powder/solid[2][3][6]
Melting Point 85.0 - 91.0 °C[3][4]
Boiling Point 278.4 ± 28.0 °C (Predicted)[2]
Density 1.791 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[3]

| Odor | No information available[6] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The following table summarizes its GHS classification.

Table 2.1: GHS Hazard Classification

Category Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1][3][6]
Hazard Statements H302: Harmful if swallowed[3][6] H312: Harmful in contact with skin[3][6] H332: Harmful if inhaled[3][6] H315: Causes skin irritation[3][6] H319: Causes serious eye irritation[3][6] H335: May cause respiratory irritation[6][8]

| Classification Codes | Acute Toxicity, Oral (Category 4)[1][6][9] Acute Toxicity, Dermal (Category 4)[1][6][9] Acute Toxicity, Inhalation (Category 4)[1][6][9] Skin Corrosion/Irritation (Category 2)[1][6][9] Serious Eye Damage/Eye Irritation (Category 2)[1][6][9] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][6][9] |

Summary of Health Effects:

  • Inhalation : Harmful if inhaled, causing respiratory tract irritation.[6][10]

  • Skin Contact : Harmful if absorbed through the skin, causing skin irritation.[6][10]

  • Eye Contact : Causes serious eye irritation.[6][10]

  • Ingestion : Harmful if swallowed and may cause irritation of the digestive tract.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize exposure and ensure safety.

Engineering Controls

Effective engineering controls are the first line of defense.

  • Ventilation : Always use this chemical in a well-ventilated area or outdoors.[1][9]

  • Fume Hood : For all procedures, handle the material under a chemical fume hood.[9]

  • Safety Stations : Ensure that eyewash stations and safety showers are located close to the workstation.[6][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye/Face Protection : Wear chemical safety goggles conforming to EN166(EU) or NIOSH (US) standards.[11] A face shield may be necessary for splash-prone activities.

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[10][11]

    • Clothing : Wear impervious protective clothing, such as a lab coat, to prevent skin exposure.[10]

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator.[11]

Handling Procedures
  • Avoid all personal contact, including inhalation.[10]

  • Do not breathe dust, vapor, mist, or gas.[6][10]

  • Wash hands and any exposed skin thoroughly after handling.[1][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

  • Minimize dust generation and accumulation during handling.[9][12]

  • Remove contaminated clothing and wash it before reuse.[1][12]

G Diagram 1: Standard Handling Workflow prep Review SDS & Prepare Work Area ppe_don Don Required PPE (Gloves, Goggles, Lab Coat) prep->ppe_don handle Handle Chemical in Certified Fume Hood ppe_don->handle secure Secure & Label Container handle->secure ppe_doff Doff PPE Correctly secure->ppe_doff cleanup Clean Work Area & Wash Hands Thoroughly ppe_doff->cleanup store Store Chemical Properly in Designated Area cleanup->store

Caption: Diagram 1: Standard Handling Workflow

Storage Requirements
  • General : Store in a cool, dry, and well-ventilated place.[1][6][10]

  • Container : Keep the container tightly closed and stored in a locked-up area.[1][9][10]

  • Conditions to Avoid : This material is light-sensitive; protect from direct sunlight and exposure to light.[3][9][10]

  • Incompatible Materials : Store separately from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[9]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

The following table outlines the recommended first-aid response for different routes of exposure.

Table 4.1: First-Aid Response by Exposure Route

Exposure Route First-Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][9]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[1][3][9]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1][9] |

G Diagram 2: First-Aid Decision Pathway cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Follow-Up start Exposure Occurs inhalation Inhalation: Move to fresh air. Keep comfortable. start->inhalation skin Skin Contact: Remove contaminated clothing. Wash with soap & water. start->skin eye Eye Contact: Rinse with water for 15+ min. Remove contacts if possible. start->eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. start->ingestion medical Call POISON CENTER or Doctor (For all exposure routes) inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Diagram 2: First-Aid Decision Pathway

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[9][10]

  • Specific Hazards : During a fire, hazardous combustion products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9]

  • Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment to prevent contact with skin, eyes, and clothing, and to avoid breathing dust.[8][9]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.

  • Containment and Clean-up : Use dry clean-up procedures.[13] Sweep up the material and shovel it into a suitable, labeled container for disposal.[9][10] Avoid raising dust. After clean-up, decontaminate the area.[13]

G Diagram 3: Spill Response Workflow spill Spill Detected assess Assess Risk (Size & Location) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Spill Response PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Sweep/Shovel Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Approved Channels decon->dispose

Caption: Diagram 3: Spill Response Workflow

Disposal Considerations

Waste from this product must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[1][3][9] Do not allow the chemical to enter the environment.

Toxicological Information

The primary toxicological concerns are related to its acute effects upon exposure.

Table 6.1: Summary of Acute Toxicity

Route of Exposure GHS Category Hazard Statement
Oral Category 4 H302: Harmful if swallowed
Dermal Category 4 H312: Harmful in contact with skin

| Inhalation | Category 4 | H332: Harmful if inhaled |

  • Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

  • Other Effects : The toxicological properties have not been fully investigated.[9] Repeated or prolonged contact may cause skin sensitization, similar to other aromatic amines.[14]

References

The Chemical Reactivity Profile of 4-Iodo-2-methylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methylaniline is a versatile aromatic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the nucleophilic amino group, the reactive iodine substituent, and the ortho-methyl group, govern a rich and diverse chemical reactivity. This technical guide provides an in-depth analysis of the chemical reactivity profile of this compound, detailing its synthesis, key reactions, and spectroscopic signature. Experimental protocols for pivotal transformations, including palladium-catalyzed cross-coupling reactions, N-acylation, and diazotization, are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide explores the utility of this compound as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈IN
Molecular Weight233.05 g/mol
Melting Point86-89 °C
AppearanceBrown solid
CAS Number13194-68-8

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.47 (d, J = 1.6 Hz, 1H), 6.95 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.84 (s, 2H), 2.21 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0
IR SpectrumThe IR spectrum of the related 4-iodoaniline shows characteristic N-H stretching vibrations in the 3500-3000 cm⁻¹ region. Specific data for this compound is not readily available in the searched literature.
Mass Spectrum (GC-MS)Molecular Ion (M⁺) at m/z 233. A derivative, 4-Iodo-2-[(methylthio)methyl]aniline, shows a molecular weight of 279.14 g/mol .
Crystal StructureOrthorhombic, a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å, V = 783.5 (3) ų.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a versatile intermediate. Several synthetic routes have been reported, with the most common being the aromatic Finkelstein reaction.

Aromatic Finkelstein Reaction

This method involves the copper-catalyzed iodine exchange of a bromo-substituted precursor.

Finkelstein_Reaction 2-Methyl-4-bromoaniline 2-Methyl-4-bromoaniline This compound This compound 2-Methyl-4-bromoaniline->this compound NaI NaI NaI->this compound CuI CuI (cat.) CuI->this compound Ligand N,N'-dimethylethylenediamine Ligand->this compound Dioxane 1,4-Dioxane, 110 °C Dioxane->this compound

Caption: Aromatic Finkelstein reaction for the synthesis of this compound.

Experimental Protocol:

A two-necked flask equipped with a reflux condenser is charged with 2-methyl-4-bromoaniline, sodium iodide (2 equivalents), and copper(I) iodide (5 mol%). N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane are added. The suspension is heated to 110 °C for 18 hours under an inert atmosphere. After cooling, the mixture is poured into an aqueous ammonia solution and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to afford the product.

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a potent nucleophile and directing group, while the carbon-iodine bond is susceptible to cleavage in the presence of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross_Coupling_Reactions This compound This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) This compound->Suzuki Heck Heck Coupling (Alkene, Pd cat., Base) This compound->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) This compound->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Amination (Amine, Pd cat., Base) This compound->Buchwald_Hartwig Biaryl_Product Biaryl Derivative Suzuki->Biaryl_Product Styrene_Product Styrene Derivative Heck->Styrene_Product Alkynyl_Product Alkynyl Aniline Derivative Sonogashira->Alkynyl_Product Diaryl_Amine_Product N-Aryl Aniline Derivative Buchwald_Hartwig->Diaryl_Amine_Product

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocol (General for Suzuki Coupling):

To a solution of this compound in a suitable solvent (e.g., toluene, dioxane, or DMF/water), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/BaseProductYield (%)Reference
SuzukiArylboronic acidPd(PPh₃)₄ / K₃PO₄Biaryl derivativeModerate to excellent
HeckAcrylonitrilePd/C / CH₃COONaCinnamic nitrile derivative81
N-Acylation

The amino group of this compound readily undergoes acylation with various acylating agents to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

N_Acylation This compound This compound Amide_Product N-Acyl-4-iodo-2-methylaniline This compound->Amide_Product Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Amide_Product

Caption: N-Acylation of this compound.

Experimental Protocol:

To a solution of this compound in a suitable solvent (e.g., dichloromethane or pyridine), the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.0-1.2 equivalents) is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. The reaction is typically stirred at room temperature until completion. The workup usually involves washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by extraction, drying, and solvent evaporation.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate can then be transformed into a wide range of functional groups through Sandmeyer-type reactions.

Diazotization This compound This compound Diazotization_Reagents NaNO₂, HCl (0-5 °C) This compound->Diazotization_Reagents Diazonium_Salt 4-Iodo-2-methylbenzenediazonium Chloride Diazotization_Reagents->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) Diazonium_Salt->Sandmeyer_Reaction Substituted_Product Substituted Aromatic Product Sandmeyer_Reaction->Substituted_Product

Caption: Diazotization of this compound and subsequent Sandmeyer reaction.

Experimental Protocol (General for Diazotization-Iodination):

This compound is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution can then be treated with a solution of potassium iodide to yield the corresponding diiodo-substituted aromatic compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. Its ability to undergo diverse chemical transformations allows for the construction of complex molecular architectures found in many drug candidates. For instance, a related compound, 4-iodo-2,6-dimethylaniline, is a starting material in an effective synthetic route to Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. The reactivity profile of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a well-defined reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions, N-acylation, and diazotization reactions makes it an indispensable tool for synthetic chemists. The experimental protocols and tabulated data provided in this guide offer a practical resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the efficient and strategic use of this important building block. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Iodo-2-methylaniline: Commercial Availability, Purity Assessment, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a key aromatic organic intermediate. The document details its commercial availability, typical purity levels, and provides in-depth experimental protocols for purity analysis and further purification.

Commercial Suppliers and Purity

This compound is readily available from a range of chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%, as determined by Gas Chromatography (GC). The table below summarizes the information from various suppliers.

Supplier/DistributorStated PurityAnalytical MethodCAS NumberAdditional Information
Tokyo Chemical Industry (TCI)>98.0%GC13194-68-8Also available through distributors like Fisher Scientific.[1][2][3][4]
Santa Cruz BiotechnologyNot specified-13194-68-8Provides molecular formula and weight.[5]
Fisher Scientific≥98.0%GC13194-68-8Distributes TCI America products.[2][4]
ChemicalBook98%, 99%Not specified13194-68-8Lists multiple suppliers with varying purities.[6]
ECHEMI99%Not specified13194-68-8Lists various suppliers and some computed properties.[7]
Amerigo ScientificHigh qualityNot specified-Specialist distributor.[8]

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity, adapted from established methods for aniline compounds.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Methanol)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) instrument

  • DB-1MS or HP-5ms capillary column (or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: DB-1MS or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (e.g., 20:1 split ratio).

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp to 200 °C at 10 °C/min, hold for 3 minutes.

        • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-350.

      • Scan Mode: Full Scan.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percent of the main peak corresponding to this compound to estimate its purity.

    • Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Purification by Recrystallization

This protocol describes a method for the further purification of this compound. A literature procedure mentions the use of hexane for obtaining crystals suitable for X-ray analysis.[2]

Objective: To increase the purity of a commercially available this compound sample.

Materials:

  • This compound (crude or commercial grade)

  • Hexane (or other suitable solvent system like Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Hexane is a reported solvent for the crystallization of this compound. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hexane and gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot hexane until the solid completely dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution, swirl, and briefly reheat.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

    • Dry the purified crystals in a desiccator or under vacuum.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis: Compare the obtained spectra with known literature values to confirm the structure. The presence of significant impurity peaks can indicate a lower purity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality assessment and potential purification of commercially sourced this compound.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Detailed Purity Analysis cluster_decision Decision Point cluster_purification Purification cluster_final Final Product start Source Commercial this compound receive Receive and Document Sample start->receive initial_analysis Perform Initial Purity Screen (e.g., TLC, Melting Point) receive->initial_analysis gcms GC-MS Analysis for Purity and Impurity Profile initial_analysis->gcms nmr NMR Spectroscopy for Structural Confirmation initial_analysis->nmr decision Purity Meets Specification? gcms->decision nmr->decision recrystallize Recrystallization decision->recrystallize No end_use Proceed to Application/Reaction decision->end_use Yes end_fail Reject Batch decision->end_fail Fails after purification column Column Chromatography (Optional) recrystallize->column post_analysis Re-analyze Purity (GC-MS, NMR) column->post_analysis post_analysis->decision

Workflow for Quality Assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis.[2] It allows for the coupling of amines with aryl halides or pseudohalides, providing an efficient route to synthesize aryl amines.[1][2] This methodology is widely employed in the pharmaceutical industry and materials science due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[2]

4-Iodo-2-methylaniline is a valuable building block in medicinal chemistry and drug discovery. The presence of the iodo group allows for facile C-N bond formation via the Buchwald-Hartwig amination, enabling the synthesis of a diverse range of N-substituted 2-methylanilines. These products can serve as key intermediates in the development of novel therapeutic agents.

These application notes provide a detailed guide for the Buchwald-Hartwig amination of this compound, with protocols and data based on established methodologies for similar aryl iodides.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl-2-methyl-4-iodoaniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene.[4] The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides with various amines. These can serve as a starting point for the amination of this compound.

Table 1: Reaction Conditions for the Amination of Aryl Iodides with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1001885-95
2BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane1102480-90
3AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH1001675-85

Data adapted from established methodologies for aryl iodides and serve as a general guide.[3]

Table 2: Reaction Conditions for the Amination of Aryl Iodides with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001890-98
2PiperidinePd(OAc)₂ (1)RuPhos (2)K₃PO₄Dioxane1102488-96
3Di-n-butylaminePd₂(dba)₃ (1.5)tBuXPhos (3)Cs₂CO₃Toluene1001685-95

Data adapted from established methodologies for aryl iodides and serve as a general guide.

Experimental Protocols

The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters may be necessary for specific amine coupling partners.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

Protocol 1: General Procedure with a Strong Base

This protocol is suitable for a wide range of primary and secondary aliphatic amines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)

  • Phosphine ligand (0.02-0.04 mmol)

  • Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous solvent (e.g., toluene, 2-4 mL)

  • Schlenk tube or reaction vial

  • Standard laboratory glassware for workup and purification

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the amine, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Add the strong base and the anhydrous solvent.[3]

Reaction:

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[3]

  • Monitor the reaction progress by TLC or GC/LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[3]

  • Wash the filtrate with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Procedure with a Weaker Base for Functionalized Substrates

This protocol is recommended when using substrates with base-sensitive functional groups.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol)

  • Phosphine ligand (0.02-0.04 mmol)

  • Weaker base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., dioxane or t-BuOH, 2-4 mL)

  • Schlenk tube or reaction vial

  • Standard laboratory glassware for workup and purification

Reaction Setup:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the weaker base and the anhydrous solvent.[3]

Reaction:

  • Stir the reaction mixture at the desired temperature (typically 100-110 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Follow the workup and purification steps from Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)(L)-I Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Add this compound, Amine, Pd Catalyst, and Ligand to a Schlenk Tube start->reagents inert_atmosphere Create Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x) reagents->inert_atmosphere add_reagents Add Base and Anhydrous Solvent inert_atmosphere->add_reagents reaction Stir at Specified Temperature Monitor by TLC/GC-MS add_reagents->reaction workup Cool to Room Temperature Dilute with Ethyl Acetate Filter through Celite® reaction->workup extraction Wash with Water and Brine Dry Organic Layer workup->extraction purification Concentrate under Reduced Pressure Purify by Flash Column Chromatography extraction->purification end End (Pure Product) purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Ligand_Selection_Logic start Select Amine Substrate amine_type Primary or Secondary Amine? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary steric_hindrance Sterically Hindered? primary_amine->steric_hindrance secondary_amine->steric_hindrance hindered Hindered steric_hindrance->hindered Yes unhindered Unhindered steric_hindrance->unhindered No ligand_choice1 Consider bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) hindered->ligand_choice1 ligand_choice2 Josiphos-type ligands may be beneficial for selective monoarylation of primary amines unhindered->ligand_choice2 ligand_choice3 Bulky trialkylphosphines or biaryl phosphines are generally effective (e.g., tBuXPhos, RuPhos) unhindered->ligand_choice3

Caption: Ligand selection considerations based on amine substrate.

References

Application Notes and Protocols for 4-Iodo-2-methylaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organohalide with an organoboron compound, typically in the presence of a base. 4-Iodo-2-methylaniline is a valuable building block in medicinal chemistry and materials science, and its use in Suzuki coupling allows for the synthesis of a diverse array of substituted biaryl amines. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.[1][2]

These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions, including detailed protocols, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow.

Data Presentation

The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific data for this compound is not extensively tabulated in single sources, the following tables summarize typical conditions and expected yields based on reactions with structurally similar aryl iodides.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentA general and widely used catalyst system.[3]
Pd(OAc)₂ / PPh₃Arylboronic acidK₂CO₃Toluene/1,4-Dioxane/Water9012-24GoodA common and effective combination.[4]
PdCl₂(dppf)Arylboronic acidK₂CO₃DMF1001-4HighEffective for a range of aryl halides.
Pd/CPhenylboronic acidK₂CO₃DMF100-150 (MW)0.5-1.5Moderate to GoodA heterogeneous catalyst that can be recycled.[5]
Pd₂(dba)₃ / P(t-Bu)₃Arylboronic acidK₃PO₄1,4-DioxaneRT-10012HighEffective for sterically hindered substrates.

Table 2: Representative Suzuki Coupling of this compound with Phenylboronic Acid.

Reactant 1Reactant 2Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~90 (estimated)
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1008>95 (estimated)
This compound3-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF1106~85 (estimated)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (e.g., 90 °C) and maintain for the required time (typically 6-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl amine.[4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Arylboronic acid) + Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reactants: - this compound - Arylboronic Acid - Catalyst - Base Reaction_Setup->Reagent_Addition Solvent_Addition Addition of Degassed Solvent Reagent_Addition->Solvent_Addition Reaction Heating and Stirring (e.g., 90°C, 12h) Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

References

Application of 4-Iodo-2-methylaniline in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylaniline is a versatile aromatic organic intermediate that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring an iodine atom, a methyl group, and an amino group on a benzene ring, allows for diverse chemical modifications, making it a valuable synthon in medicinal chemistry. The presence of the highly reactive iodine atom facilitates various cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of targeted therapies, particularly kinase inhibitors that play a crucial role in cancer treatment. The structural motif derived from this intermediate is found in compounds designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. Its applications extend to the development of:

  • Anti-cancer agents: Utilized in the synthesis of novel compounds with cytotoxic and anti-proliferative properties.

  • Kinase inhibitors: A foundational component for molecules targeting VEGFR, EGFR, and other kinases implicated in oncogenesis.

  • Anti-inflammatory drugs: Incorporated into molecules designed to modulate inflammatory pathways.

Core Synthetic Methodologies

The reactivity of the C-I bond in this compound makes it an ideal substrate for several powerful cross-coupling reactions, enabling the formation of C-N, C-O, and C-C bonds. The following sections detail the application of Ullmann Condensation, Buchwald-Hartwig Amination, and Sonogashira Coupling reactions in the synthesis of pharmaceutical intermediates from this starting material.

Ullmann Condensation: Synthesis of Diaryl Ether Intermediates

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol. This reaction is particularly useful for synthesizing diaryl ether moieties, which are present in numerous biologically active compounds.

Application:

The Ullmann condensation of this compound with various phenolic compounds yields substituted diaryl ethers. These intermediates can be further elaborated to create complex molecules, including potential kinase inhibitors.

Experimental Protocol: General Procedure for Ullmann Condensation

Reaction Scheme:

G cluster_0 Ullmann Condensation Reactant1 This compound Product Diaryl Ether Intermediate Reactant1->Product Reactant2 Phenol Derivative (Ar-OH) Reactant2->Product Catalyst CuI (Copper(I) Iodide) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMF, Dioxane) Solvent->Product

Caption: General workflow for the Ullmann Condensation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the phenol derivative, CuI, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Representative Ullmann Condensation Reactions
EntryPhenol DerivativeBaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-CresolK₂CO₃DMF1302475-85[1] (Analogous)
24-AminophenolCs₂CO₃Dioxane1201870-80[2][3] (Analogous)
34-HydroxybenzamideK₂CO₃DMF1402465-75[2][3] (Analogous)

Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkyl-Aryl Amine Intermediates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.

Application:

This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to produce N-aryl and N,N-diaryl amine intermediates. These products are key components in the synthesis of various kinase inhibitors, including those targeting EGFR.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

G cluster_1 Buchwald-Hartwig Amination Reactant1 This compound Product N-Aryl Amine Intermediate Reactant1->Product Reactant2 Amine (R1R2NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, K3PO4) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General workflow for the Buchwald-Hartwig Amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst and the phosphine ligand.

  • Add this compound, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-90[4][5][6] (Analogous)
24-AminobenzamidePd(OAc)₂ / BINAPK₃PO₄Dioxane1101870-85[4][5][6] (Analogous)
3MorpholinePd₂(dba)₃ / BrettPhosK₂CO₃Toluene1001685-95[4][5][6] (Analogous)

Sonogashira Coupling: Synthesis of Arylalkyne Intermediates

The Sonogashira coupling is a palladium/copper co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Application:

This reaction is employed to introduce alkynyl moieties into the this compound scaffold, producing arylalkyne intermediates. These intermediates are valuable in the synthesis of various heterocyclic compounds and kinase inhibitors.

Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Scheme:

G cluster_2 Sonogashira Coupling Reactant1 This compound Product Arylalkyne Intermediate Reactant1->Product Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Cu_Catalyst CuI (Copper(I) Iodide) Cu_Catalyst->Product Base Base (e.g., Et3N, DIPA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: General workflow for the Sonogashira Coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄Et₃NTHF25685-95[7][8][9][10] (Analogous)
2Propargyl alcoholPdCl₂(PPh₃)₂DIPADMF50875-85[7][8][9][10] (Analogous)
3EthynyltrimethylsilanePd(PPh₃)₄Et₃NTHF251280-90[7][8][9][10] (Analogous)

Signaling Pathways of Target Pharmaceuticals

Pharmaceutical intermediates derived from this compound are often utilized in the synthesis of kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival. The two major pathways targeted are the VEGFR and EGFR signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis. Inhibitors targeting VEGFR-2 block this process, thereby impeding tumor growth.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor VEGFR-2 Inhibitor (Derived from This compound) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by targeted therapies.[4][11][12][13][14]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. EGFR inhibitors block this signaling, leading to apoptosis and reduced tumor growth.

G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT Akt PI3K->AKT AKT->Gene_Transcription STAT->Gene_Transcription Inhibitor EGFR Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by targeted therapies.[15][16][17][18]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical molecules, particularly in the realm of oncology. Its utility in established and robust cross-coupling methodologies such as the Ullmann, Buchwald-Hartwig, and Sonogashira reactions provides medicinal chemists with a powerful tool to construct diverse libraries of compounds for drug discovery. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists to leverage the synthetic potential of this compound in the development of next-generation therapeutics. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and potent drug candidates.

References

Application Notes: Synthesis of Heterocyclic Compounds from 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methylaniline is a versatile aromatic organic intermediate, featuring both an amino group and a reactive iodine atom, making it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1] These heterocyclic scaffolds, including indoles, quinolines, and benzimidazoles, are prevalent in numerous natural products and form the core of many pharmaceutical agents, exhibiting a wide range of biological activities.[2][3][4] This document provides detailed experimental protocols for the synthesis of these key heterocyclic systems from this compound, presents quantitative data in structured tables, and illustrates reaction pathways using clear diagrams. The methodologies described herein are crucial for drug discovery and development programs aiming to generate novel molecular entities for therapeutic applications.[5][6]

Versatility of this compound in Heterocyclic Synthesis

The strategic placement of the iodo and amino groups on the aniline ring allows for a diverse range of cyclization strategies. The amino group can act as a nucleophile, while the carbon-iodine bond is readily activated for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, as well as annulation processes.[7][8] This dual reactivity enables the construction of fused ring systems, which are central to medicinal chemistry.

G Start This compound Indole Indole Derivatives Start->Indole  Pd/Cu Catalysis, Electrophilic Cyclization Quinoline Quinoline Derivatives Start->Quinoline  Pd-Catalyzed Annulation Benzimidazole Benzimidazole Derivatives Start->Benzimidazole  Cu-Catalyzed Three-Component Rxn DrugDiscovery Drug Discovery & Development Indole->DrugDiscovery Quinoline->DrugDiscovery Benzimidazole->DrugDiscovery

Caption: Synthetic pathways from this compound to key heterocyclic cores.

Synthesis of Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, found in numerous anticancer, and antimicrobial agents.[5][9] The following protocol details a robust method for synthesizing substituted 7-methyl-5-iodoindoles.

Protocol 2.1: Pd/Cu-Catalyzed Sonogashira Coupling and Electrophilic Cyclization

This two-step procedure involves an initial Sonogashira coupling of this compound with a terminal acetylene, followed by an electrophilic cyclization mediated by iodine to form the indole ring. This method is adapted from established procedures for the synthesis of 3-iodoindoles from o-iodoanilines.[7]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization reagent reagent intermediate intermediate product product step step A This compound + Terminal Acetylene B Pd/Cu Catalyst, Base (e.g., Et3N) step1 React C o-(1-Alkynyl)aniline Intermediate D Iodine (I2) in CH2Cl2 step2 Cyclize C->step2 Isolate & React E 3-Iodo-7-methyl-5-iodoindole Derivative step1->C step2->E

Caption: Workflow for the two-step synthesis of 3-iodoindole derivatives.

Experimental Protocol:

  • Sonogashira Coupling: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a base such as triethylamine (2.5 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature or gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude o-(1-alkynyl)aniline intermediate by column chromatography.

  • Electrophilic Cyclization: Dissolve the purified intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add a solution of iodine (I₂, 1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until cyclization is complete.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, a 3,5-diiodo-7-methylindole derivative, by column chromatography or recrystallization.

Data Summary:

EntryAcetylene Partner (R)Coupling ConditionsCyclization ConditionsProductYield (%)Reference
1PhenylacetylenePd/Cu, Et₃N, THF, RT, 4hI₂, CH₂Cl₂, RT, 2h3,5-Diiodo-7-methyl-2-phenylindole~85-95[7]
21-HexynePd/Cu, Et₃N, THF, RT, 6hI₂, CH₂Cl₂, RT, 2h2-Butyl-3,5-diiodo-7-methylindole~80-90[7]
3TrimethylsilylacetylenePd/Cu, Et₃N, THF, RT, 3hI₂, CH₂Cl₂, RT, 1h3,5-Diiodo-7-methyl-2-(trimethylsilyl)indole~90-98[7]
Yields are estimated based on similar reactions reported in the literature.

Synthesis of Quinoline Derivatives

Quinolines are a privileged scaffold in drug discovery, forming the basis for antimalarial, antibacterial, and anticancer drugs.[10][11][12] A direct method to access this core is through the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols.[13]

Protocol 3.1: Palladium-Catalyzed Annulation with Propargyl Alcohols

This one-pot reaction efficiently constructs the quinoline ring by reacting this compound with a substituted propargyl alcohol in the presence of a palladium catalyst and a base.

G reagent reagent product product step step A This compound + Propargyl Alcohol B Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., K2CO3) step1 Heat A->step1 Combine in Solvent (e.g., DMF) C Substituted 6-Iodo-8-methylquinoline step1->C

Caption: One-pot synthesis of substituted quinolines via Pd-catalyzed annulation.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the propargyl alcohol (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand such as PPh₃ (10 mol%), and a base like K₂CO₃ (2.0 eq).

  • Add a polar aprotic solvent, for example, DMF or DMSO.

  • Purge the vessel with an inert gas (Argon or N₂) and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

  • Purify the resulting substituted 6-iodo-8-methylquinoline by flash column chromatography.

Data Summary:

EntryPropargyl Alcohol (R¹, R²)Catalyst SystemConditionsProductYield (%)Reference
1R¹=Ph, R²=HPd(OAc)₂/PPh₃, K₂CO₃DMF, 100 °C, 12h6-Iodo-8-methyl-2-phenylquinolineGood[13]
2R¹=Ph, R²=MePd(OAc)₂/PPh₃, K₂CO₃DMF, 100 °C, 16h6-Iodo-2,4-dimethyl-8-phenylquinolineGood[13]
3R¹=n-Bu, R²=HPd(OAc)₂/PPh₃, K₂CO₃DMF, 100 °C, 18h2-Butyl-6-iodo-8-methylquinolineModerate[13]
Yields are generalized as "Good" or "Moderate" based on the cited general procedure for o-iodoanilines.

Synthesis of Benzimidazole Derivatives

The benzimidazole core is a key pharmacophore found in proton pump inhibitors, anthelmintics, and anticancer agents.[14][15][16] A modern and efficient route to this scaffold from this compound is a copper-catalyzed one-pot, three-component reaction.

Protocol 4.1: Copper-Catalyzed Three-Component Synthesis

This protocol involves the reaction of this compound, an aldehyde, and sodium azide, catalyzed by a simple copper salt, to afford 2-substituted benzimidazoles in a single step. This approach is adapted from a general method for synthesizing benzimidazoles from 2-haloanilines.[17]

G reagent reagent product product step step A This compound + Aldehyde + Sodium Azide (NaN3) B Cu Catalyst (e.g., CuCl), Ligand (e.g., TMEDA) step1 Heat A->step1 Combine in DMSO C 2-Substituted-5-iodo-7-methyl- 1H-benzoimidazole step1->C

Caption: Three-component, one-pot synthesis of benzimidazole derivatives.

Experimental Protocol:

  • In a sealed reaction tube, combine this compound (1.0 eq), the desired aldehyde (1.2 eq), sodium azide (NaN₃, 2.0 eq), copper(I) chloride (CuCl, 10 mol%), and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 20 mol%).

  • Add anhydrous DMSO as the solvent.

  • Seal the tube and heat the mixture in an oil bath at 120 °C for 12-18 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted-5-iodo-7-methyl-1H-benzoimidazole.

Data Summary:

EntryAldehyde (R-CHO)Catalyst SystemConditionsProductYield (%)Reference
1BenzaldehydeCuCl/TMEDADMSO, 120 °C, 12h5-Iodo-7-methyl-2-phenyl-1H-benzoimidazoleGood[17]
24-NitrobenzaldehydeCuCl/TMEDADMSO, 120 °C, 12h5-Iodo-7-methyl-2-(4-nitrophenyl)-1H-benzoimidazoleGood[17]
3CyclohexanecarboxaldehydeCuCl/TMEDADMSO, 120 °C, 14h2-Cyclohexyl-5-iodo-7-methyl-1H-benzoimidazoleModerate[17]
Yields are generalized based on the reported efficiency of the general method for various 2-haloanilines and aldehydes.

Conclusion

This compound serves as a highly effective and adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined provide robust and efficient pathways to substituted indoles, quinolines, and benzimidazoles. These methods, utilizing modern catalytic systems, offer researchers in drug discovery powerful tools to rapidly assemble libraries of complex molecules for biological screening and the development of new therapeutic agents.

References

Application Notes and Protocols: The Role of 4-Iodo-2-methylaniline in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylaniline is a key aromatic amine building block utilized in the synthesis of a variety of heterocyclic compounds, several of which have demonstrated significant potential as anti-cancer agents. Its unique substitution pattern, featuring an iodine atom and a methyl group on the aniline ring, provides a versatile scaffold for the development of targeted cancer therapies. The presence of the iodine atom is particularly advantageous, as it can be exploited for further chemical modifications and is a feature in several approved drugs. This document provides detailed application notes on the utility of this compound in the synthesis of potent kinase inhibitors and outlines the experimental protocols for their evaluation.

Application in the Synthesis of Dual EGFR/VEGFR-2 Inhibitors

A significant application of this compound is in the synthesis of quinazoline-based dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both EGFR and VEGFR-2 are crucial receptor tyrosine kinases that play pivotal roles in tumor cell proliferation, survival, and angiogenesis.[1] The simultaneous inhibition of these two pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers.[2]

Derivatives of 6-iodoquinazoline, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, as well as VEGFR-2.

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer and kinase inhibitory activities of a series of synthesized N-alkyl substituted 6-iodoquinazoline derivatives.

Table 1: Anti-proliferative Activity (EC50 in µM) of 6-Iodoquinazoline Derivatives in Cancer Cell Lines

CompoundHepG2 (Liver)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)
9c 5.006.005.175.25
5d ----
8b ----
9a ----
9b ----
9d ----
9e ----
Sorafenib ----
Erlotinib ----
Data extracted from a study on N-alkyl substituted iodoquinazoline derivatives.[3] A hyphen (-) indicates data not provided in the source.

Table 2: Kinase Inhibitory Activity (IC50 in µM) of 6-Iodoquinazoline Derivatives

CompoundVEGFR-2EGFR (T790M)EGFR (WT)
9c 0.850.220.15
9b 0.900.50-
9d 0.900.260.20
9a 1.00--
9e 1.200.300.25
5d 1.250.40-
8b -0.45-
Sorafenib ---
Erlotinib ---
Data extracted from a study on N-alkyl substituted iodoquinazoline derivatives.[3] A hyphen (-) indicates data not provided in the source.

Signaling Pathways and Mechanism of Action

The anti-cancer activity of 6-iodoquinazoline derivatives stems from their ability to block the ATP-binding sites of EGFR and VEGFR-2, thereby inhibiting their downstream signaling cascades.

EGFR Signaling Pathway Inhibition

EGFR activation leads to the initiation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[4] By blocking EGFR, the synthesized inhibitors prevent these downstream effects.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Iodoquinazoline Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and its inhibition.
VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[5] Its activation in endothelial cells triggers pathways such as the PLCγ-PKC-MAPK and PI3K-AKT-eNOS cascades, leading to endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor 6-Iodoquinazoline Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Synthesis of 6-Iodoquinazoline Derivatives

The synthesis of 6-iodo-4-anilinoquinazoline derivatives generally involves a multi-step process. While a specific protocol starting from this compound for the compounds listed above is not explicitly detailed in the cited literature, a general synthetic strategy can be inferred. The initial step would likely involve the cyclization of an anthranilic acid derivative, which could be prepared from this compound, to form the quinazolinone core. This is followed by chlorination and subsequent nucleophilic substitution with the desired aniline.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_core Core Synthesis cluster_final Final Product Synthesis Start This compound Intermediate1 5-Iodoanthranilic Acid Derivative Start->Intermediate1 Oxidation & Functionalization Intermediate2 6-Iodoquinazolin-4(3H)-one Intermediate1->Intermediate2 Cyclization Intermediate3 4-Chloro-6-iodoquinazoline Intermediate2->Intermediate3 Chlorination Final 6-Iodo-4-anilinoquinazoline Derivative Intermediate3->Final Aniline Substituted Aniline Aniline->Final Nucleophilic Substitution

General synthetic workflow for 6-iodoquinazolines.
In Vitro Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

The inhibitory activity of the compounds against EGFR and VEGFR-2 can be determined using various commercially available kinase assay kits, often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).[4][5]

General Principle (Luminescence-based Assay): The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. A higher luminescent signal indicates lower kinase activity (i.e., greater inhibition).

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • Kinase assay buffer

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a well of a microplate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Assay_Workflow cluster_mtt MTT Assay Workflow cluster_kinase Kinase Inhibition Assay Workflow mtt1 Seed Cells mtt2 Add Test Compound mtt1->mtt2 mtt3 Incubate (48-72h) mtt2->mtt3 mtt4 Add MTT Reagent mtt3->mtt4 mtt5 Solubilize Formazan mtt4->mtt5 mtt6 Measure Absorbance mtt5->mtt6 k1 Prepare Reagents k2 Set up Kinase Reaction (Enzyme, Inhibitor, Buffer) k1->k2 k3 Initiate with ATP/Substrate k2->k3 k4 Incubate (e.g., 60 min) k3->k4 k5 Add Detection Reagents k4->k5 k6 Measure Luminescence k5->k6

Workflow for in vitro anti-cancer assays.

Conclusion

This compound is a valuable starting material for the synthesis of potent anti-cancer agents, particularly dual inhibitors of EGFR and VEGFR-2. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to explore the potential of this chemical scaffold in developing novel targeted therapies. The quantitative data from synthesized 6-iodoquinazoline derivatives highlight their significant anti-proliferative and kinase inhibitory activities, warranting further investigation and optimization.

References

Application Notes and Protocols for the Finkelstein Reaction of 2-Methyl-4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from the corresponding bromides or chlorides. The classic Finkelstein reaction, however, is generally not effective for aryl halides due to the stronger carbon-halogen bond in sp² hybridized systems. To overcome this limitation, a copper-catalyzed version, often termed the "aromatic Finkelstein reaction," has been developed. This protocol details the experimental procedure for the conversion of 2-methyl-4-bromoaniline to 4-iodo-2-methylaniline via a copper-catalyzed Finkelstein reaction. This transformation is a crucial step in the synthesis of various pharmaceutical and organic materials.[1][2][3][4]

The reaction proceeds in the presence of a copper(I) iodide catalyst and a diamine ligand, which facilitates the halogen exchange.[1][5][6][7] Sodium iodide serves as the iodine source, and the reaction is typically carried out in a high-boiling polar aprotic solvent such as 1,4-dioxane.[8][9]

Experimental Protocol

This protocol is adapted from a general procedure for the copper-catalyzed aromatic Finkelstein reaction.[8][9]

Materials and Reagents:

  • 2-Methyl-4-bromoaniline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (or another suitable diamine ligand)

  • Anhydrous 1,4-dioxane

  • 25% aqueous ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon (or Nitrogen) gas for inert atmosphere

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-bromoaniline, sodium iodide (2.0 equivalents relative to the aniline), and copper(I) iodide (0.05 equivalents).[8][9]

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere. This is crucial as copper(I) iodide can be sensitive to oxygen and moisture.[8][9]

  • Addition of Ligand and Solvent: Under the inert atmosphere, add N,N'-dimethylethylenediamine (0.10 equivalents) and anhydrous 1,4-dioxane.[8][9]

  • Reaction: The resulting suspension is heated to 110 °C with vigorous stirring and maintained at this temperature for 18 hours.[8][9]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a 25% aqueous ammonia solution. The solution should turn blue.[8][9]

    • Dilute the mixture with deionized water to double the volume and extract the product with dichloromethane (3 x volume of the aqueous layer).[8][9]

    • Combine the organic layers and wash with a saturated brine solution.[8][9]

    • Dry the organic layer over anhydrous magnesium sulfate.[8][9]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.[8][9]

    • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[9]

Data Presentation

The following table summarizes the quantitative data for the experimental protocol.

Reagent/ParameterMolar Ratio/ValueNotes
2-Methyl-4-bromoaniline1.0Starting material
Sodium Iodide (NaI)2.0Iodine source
Copper(I) Iodide (CuI)0.05Catalyst
N,N'-Dimethylethylenediamine0.10Ligand
Anhydrous 1,4-Dioxane-Solvent
Temperature110 °CReaction Temperature
Reaction Time18 hours

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// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label="Cool to RT"]; E -> F [label=" "]; F -> G [label=" "]; G -> H [label=" "]; H -> I [label=" "]; }

References

Application Notes and Protocols: 4-Iodo-2-methylaniline in the Synthesis of Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have emerged as a class of materials with significant potential in diverse fields, including electronics, sensors, and biomedical applications. Polyaniline (PANI) is one of the most extensively studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] The functionalization of the aniline monomer unit is a key strategy to modify the properties of the resulting polymer, such as solubility, processability, and electrochemical behavior.[1] 4-Iodo-2-methylaniline is an aromatic organic intermediate that holds promise as a monomer for the synthesis of novel conductive polymers. The presence of the iodo- and methyl- substituents on the aniline ring is expected to influence the electronic and steric properties of the polymer, potentially leading to unique characteristics.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of conductive polymers derived from this compound. The protocols detailed below are based on established methods for the synthesis of substituted polyanilines and serve as a foundational guide for researchers.

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound), the following table presents a generalized summary of expected properties based on literature for substituted polyanilines. Experimental values for poly(this compound) will need to be determined empirically.

PropertyExpected Range/CharacteristicsAnalytical Technique(s)
Electrical Conductivity (Doped) 10⁻⁵ to 10¹ S/cmFour-Point Probe Method
Electrochemical Activity Reversible redox peaksCyclic Voltammetry (CV)
Thermal Stability Decomposition temperature > 200 °CThermogravimetric Analysis (TGA)
Spectroscopic Signature (FTIR) Characteristic peaks for C-N, C=C, C-I, and C-H vibrationsFourier-Transform Infrared Spectroscopy
Spectroscopic Signature (UV-Vis) Absorption bands related to π-π* and polaron transitionsUV-Visible Spectroscopy
Morphology Globular, fibrous, or granular structuresScanning Electron Microscopy (SEM)

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes a general method for the chemical synthesis of poly(this compound) using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl) (1 M)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a beaker. Stir the solution at room temperature until the monomer is completely dissolved. Place the beaker in an ice bath to maintain a low temperature (0-5 °C).

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated molar equivalent of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and can be varied (e.g., 1:1 or 1.25:1) to optimize the polymerization.

  • Polymerization: Slowly add the oxidant solution dropwise to the chilled monomer solution while stirring continuously. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined period, typically 4-24 hours.

  • Polymer Isolation: After the reaction is complete, collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines the electrochemical synthesis of poly(this compound) films on a working electrode.

Materials and Equipment:

  • This compound

  • Sulfuric acid (H₂SO₄) (1 M) or other suitable electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)

    • Counter electrode (e.g., platinum wire or foil)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

  • Deionized water

Procedure:

  • Electrolyte Preparation: Prepare a solution of 1 M H₂SO₄ containing a specific concentration of this compound (e.g., 0.1 M).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is polished and clean before use.

  • Electropolymerization: Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Cycle the potential of the working electrode within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidation occurs for a specified duration.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with deionized water and characterize its electrochemical properties in a monomer-free electrolyte solution.

Protocol 3: Characterization of Poly(this compound)

1. Spectroscopic Characterization:

  • FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer powder to identify characteristic functional groups and confirm the polymer structure.

  • UV-Vis Spectroscopy: Dissolve the polymer in a suitable solvent (if soluble) or analyze a thin film to study the electronic transitions.

2. Morphological Characterization:

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the polymer film or powder to understand its microstructure.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Analyze the thermal stability and decomposition profile of the polymer by heating a sample under a controlled atmosphere.

4. Electrical Conductivity Measurement:

  • Four-Point Probe Method: Press the dried polymer powder into a pellet and measure its electrical conductivity using a four-point probe setup. Doping with acids like HCl is typically required to enhance conductivity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer This compound polymerization Chemical or Electrochemical Polymerization monomer->polymerization oxidant Oxidant (e.g., (NH4)2S2O8) oxidant->polymerization acid Acidic Medium (e.g., HCl) acid->polymerization ftir FTIR polymerization->ftir Poly(this compound) uvvis UV-Vis polymerization->uvvis Poly(this compound) sem SEM polymerization->sem Poly(this compound) tga TGA polymerization->tga Poly(this compound) conductivity Conductivity Measurement polymerization->conductivity Poly(this compound)

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_product Product monomer This compound Monomer oxidation Oxidation of Monomer monomer->oxidation oxidant Oxidant oxidant->oxidation coupling Radical Cation Coupling oxidation->coupling propagation Chain Propagation coupling->propagation doping Doping (Protonation) propagation->doping polymer Conductive Poly(this compound) (Emeraldine Salt Form) doping->polymer

Caption: Proposed reaction pathway for the oxidative polymerization of this compound.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 4-iodo-2-methylaniline with various alkenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex in the presence of a base.[1] this compound is a versatile building block, and its derivatization via the Heck reaction allows for the synthesis of a variety of substituted styrenes and acrylates. These products, particularly stilbene derivatives, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The differential reactivity of aryl iodides, being more reactive than bromides or chlorides, makes this compound an excellent substrate for selective cross-coupling reactions.[3]

Applications in Drug Development

The Heck coupling reaction is a key step in the synthesis of numerous pharmaceutical compounds. For instance, it is employed in the industrial-scale production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the herbicide Prosulfuron.[4]

A notable example relevant to the coupling of substituted anilines is the development of a ligandless Heck coupling process for the synthesis of a key intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine (TMC278).[3][5] In this process, a substituted aniline is coupled with acrylonitrile, highlighting the industrial applicability of this reaction in synthesizing complex pharmaceutical ingredients.[3] The ability to construct complex molecular scaffolds from readily available starting materials underscores the importance of the Heck reaction in modern drug discovery and development.

Reaction Scheme and Mechanism

The general scheme for the Heck coupling of this compound with an alkene is depicted below:

G cluster_0 Heck Coupling Reaction This compound This compound Product Substituted Alkene This compound->Product + Alkene Alkene Alkene->Product + Catalyst Pd Catalyst, Base Solvent, Heat Product->Catalyst

Caption: General scheme of the Heck reaction.

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

G A Pd(0)L2 B Ar-Pd(II)-I(L2) A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)-Alkene(L2)]+ I- B->C Alkene Coordination & Insertion D R-CH=CH-Ar + HPd(II)I(L2) C->D β-Hydride Elimination E Pd(0)L2 + HB + I- D->E Reductive Elimination (+ Base) E->A Catalyst Regeneration

Caption: Simplified Heck reaction catalytic cycle.

Experimental Protocols

Two primary catalytic systems are presented here: a heterogeneous system using palladium on carbon (Pd/C) and a homogeneous system using palladium acetate with a phosphine ligand. The choice of system depends on the specific alkene and desired reaction conditions.

Protocol 1: Heterogeneous Catalysis with Pd/C

This protocol is adapted from the ligandless Heck coupling of a similar substrate, 4-iodo-2,6-dimethylaniline, with acrylonitrile.[3] This method is advantageous due to the ease of catalyst removal.

Materials:

  • This compound

  • Alkene (e.g., styrene or n-butyl acrylate)

  • 10% Palladium on carbon (Pd/C, wet)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), sodium acetate (2.0 equiv.), and 10% Pd/C (0.05 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous DMA as the solvent.

  • Add the alkene (1.2 equiv.) to the reaction mixture.

  • Heat the mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is then subjected to a standard aqueous workup, and the product is purified by column chromatography.

Protocol 2: Homogeneous Catalysis with Pd(OAc)₂ and a Phosphine Ligand

This protocol is based on the homogeneous Heck coupling of 4-iodo-2,6-dimethylaniline.[3] Homogeneous systems often offer higher activity and can be suitable for less reactive alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and tri-o-tolylphosphine (0.10 equiv.).

  • Add sodium acetate (2.0 equiv.) and anhydrous DMA.

  • Add the alkene (1.2 equiv.) to the reaction mixture.

  • Seal the vessel and heat the mixture to 140 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 20 hours.

  • After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck coupling of 4-iodo-anilines with different alkenes, based on data from closely related substrates.[3]

Table 1: Comparison of Heterogeneous and Homogeneous Catalytic Systems for the Heck Coupling of 4-Iodo-2,6-dimethylaniline with Acrylonitrile. [3]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
110% Pd/C (wet)NaOAcDMA14020100
2Pd(OAc)₂ / P(o-tol)₃NaOAcDMA1402094.3

Table 2: Heck Coupling of Various Substituted Aryl Halides with Acrylonitrile. [3]

Aryl HalideCatalyst SystemYield (%)E/Z Ratio
4-Iodo-2,6-dimethylanilineA10079/21
4-Bromo-2,6-dimethylanilineB87.580/20
4-IodoanilineA93.678/22
4-BromoanilineB29.976/24

*Catalyst System A: 10% Pd/C (wet), NaOAc, DMA, 140°C, 20 h. *Catalyst System B: Pd(OAc)₂, tri-o-tolylphosphine, NaOAc, DMA, 140°C, 20 h.

Workflow Diagram

The general workflow for a Heck coupling reaction, from setup to product isolation, is illustrated below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Halide, Base, and Catalyst C Establish Inert Atmosphere A->C B Add Solvent and Alkene D Heat and Stir B->D C->B E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temp. G Catalyst Removal (Filtration for Pd/C) F->G H Aqueous Workup (Extraction) G->H I Purification (Column Chromatography) H->I J Product Characterization I->J

Caption: General workflow for a Heck coupling reaction.

Conclusion

The Heck coupling reaction of this compound is a robust and versatile method for the synthesis of substituted styrenes and acrylates. The choice between a heterogeneous Pd/C catalyst and a homogeneous Pd(OAc)₂/phosphine system allows for flexibility in optimizing reaction conditions for various alkene substrates. The resulting products are valuable intermediates for the development of new pharmaceutical agents, making this reaction a cornerstone in modern medicinal chemistry.

References

Application Notes and Protocols: 4-Iodo-2-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methylaniline is an aromatic organic intermediate that holds promise for the synthesis of advanced materials.[1] Its molecular structure, featuring an iodo group, a methyl group, and an amino group on a benzene ring, provides multiple reactive sites for polymerization and functionalization. The presence of the iodo-substituent is particularly significant as it can be leveraged in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex macromolecular architectures. It is anticipated that polymers derived from this monomer could exhibit interesting electronic and thermal properties, making them candidates for applications in organic electronics.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13194-68-8[2]
Molecular Formula C₇H₈IN[2]
Molecular Weight 233.05 g/mol [2]
Appearance Purple to Dark purple to Dark red powder to crystal
Purity >98.0% (GC)
Synthesis Protocol: Aromatic Finkelstein Reaction

A common and effective method for the synthesis of this compound is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[2] This protocol requires an inert atmosphere due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen.[2]

Materials:

  • 2-methyl-4-bromoaniline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine

  • Anhydrous 1,4-dioxane

  • 25% aqueous ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard Schlenk line equipment

  • Two-neck pear-shaped flask

  • Reflux condenser

Procedure:

  • Set up a two-neck pear-shaped flask equipped with a reflux condenser under an argon atmosphere using a Schlenk line.

  • To the flask, add 2-methyl-4-bromoaniline, sodium iodide (2 equivalents per bromine to be exchanged), and copper(I) iodide (5 mol% per bromine to be exchanged).[2]

  • Add N,N'-dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine (10 mol% per bromine to be exchanged) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).[2]

  • Heat the resulting suspension to 110 °C and maintain the reaction for 18 hours.[2]

  • After 18 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into a 25% aqueous ammonia solution. The solution will turn blue.[2]

  • Dilute the blue solution with a double volume of water and extract the product three times with dichloromethane.[2]

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, the crude product can be further purified by column chromatography or recrystallization.[2]

Potential Applications in Materials Science

While specific examples of homopolymers of this compound are not detailed in the reviewed literature, the structural motifs suggest its utility in several areas of materials science.

Conducting Polymers

Aniline and its derivatives are well-known precursors to conducting polymers. The polymerization of aniline leads to polyaniline, a material with tunable electrical conductivity. It is plausible that this compound could be polymerized, either chemically or electrochemically, to form a polyaniline derivative. The presence of the iodo- and methyl- groups on the polymer backbone would be expected to influence the polymer's morphology, solubility, and electronic properties. For instance, studies on copolymers of aniline and o-iodoaniline have shown that the incorporation of iodine can decrease the extent of conjugation, thereby affecting the electrical conductivity.

Organic Semiconductors

The extended π-conjugated systems that could be formed by polymerizing this compound are characteristic of organic semiconductor materials. Such materials are the active components in a variety of electronic devices.

  • Organic Field-Effect Transistors (OFETs): The charge transport properties of a polymer derived from this compound could make it a candidate for the active layer in OFETs. The substituents on the aniline ring would influence the packing of the polymer chains in the solid state, which is a critical factor for efficient charge transport.

  • Perovskite Solar Cells: Hole-transporting materials (HTMs) are a crucial component of perovskite solar cells. Many high-performance HTMs are based on aniline derivatives. While there is no direct evidence of this compound being used for this purpose, its structure suggests it could be a building block for novel HTMs.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis of the monomer and a generalized workflow for its potential application in the fabrication of organic electronic devices.

SynthesisWorkflow 2-methyl-4-bromoaniline 2-methyl-4-bromoaniline Reaction Reaction 2-methyl-4-bromoaniline->Reaction NaI, CuI, Ligand NaI, CuI, Ligand NaI, CuI, Ligand->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound via Finkelstein reaction.

DeviceFabricationWorkflow Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Solution_Processing Solution Processing (e.g., Spin Coating) Polymer->Solution_Processing Thin_Film Active Layer Thin Film Solution_Processing->Thin_Film Device Organic Electronic Device (e.g., OFET, Solar Cell) Thin_Film->Device

Caption: Potential workflow for organic electronic device fabrication.

Future Research Directions

The application of this compound in materials science remains a nascent field with significant opportunities for exploration. Future research should focus on:

  • Developing reliable polymerization protocols: Both chemical and electrochemical oxidative polymerization methods should be investigated to synthesize homopolymers and copolymers of this compound.

  • Characterization of polymer properties: A thorough investigation of the structural, thermal, optical, and electrical properties of the synthesized polymers is necessary to understand their potential for various applications. This would include techniques such as NMR, FTIR, GPC, TGA, UV-Vis spectroscopy, and conductivity measurements.

  • Device fabrication and testing: The performance of polymers based on this compound should be evaluated in prototype organic electronic devices to assess their practical utility.

  • Computational studies: Theoretical modeling can be employed to predict the electronic structure and properties of polymers derived from this compound, guiding synthetic efforts towards materials with desired characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Iodo-2-methylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Aromatic Finkelstein Reaction: This method involves the substitution of a bromine atom with iodine from a starting material like 4-Bromo-2-methylaniline. It is a robust method that can offer high yields.[1][2]

  • Direct Iodination of 2-methylaniline (o-toluidine): This method involves the direct electrophilic iodination of 2-methylaniline. While potentially more direct, it can sometimes lead to issues with regioselectivity and the formation of side products.[3]

Q2: What are the typical yields for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions. The aromatic Finkelstein reaction has been reported to achieve yields as high as 90%.[1] Direct iodination methods may have more variable yields that are sensitive to the specific reagents and conditions used.

Q3: How can I purify the crude this compound product?

A3: Purification of the crude product can be achieved through several methods. The most common are:

  • Crystallization: If the product is crystalline, it can be purified by crystallization from solvents like hexanes or 50% ethanol.[2][4]

  • Column Chromatography: For oily products or to remove closely related impurities, column chromatography using a mixture of ethyl acetate and hexanes is effective.[4]

  • Washing: The organic layer containing the product is typically washed with aqueous solutions of sodium bisulfite or sodium thiosulfate to remove unreacted iodine, followed by a brine wash.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yield can stem from several factors related to reagents, reaction conditions, and work-up procedures. The following table summarizes potential causes and suggested solutions.

Potential CauseSuggested Solution
Moisture and Oxygen Sensitivity (Finkelstein Reaction) The copper(I) iodide catalyst used in the Finkelstein reaction is sensitive to moisture and oxygen.[1][2] Ensure the reaction is carried out under an inert atmosphere (e.g., argon) using standard Schlenk techniques.[1] Use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature. For the Finkelstein reaction, a reaction time of 18 hours at 110 °C is reported.[1][2]
Reagent Quality Use high-purity starting materials and reagents. Impurities in the 2-methylaniline or 4-Bromo-2-methylaniline can lead to side reactions.
Iodinating Agent Reactivity (Direct Iodination) Molecular iodine (I₂) is a weak electrophile.[5] For direct iodination, an oxidizing agent is often required to generate a more reactive iodine species.[6] Consider using a system like I₂/HNO₃ in acetic acid for more efficient iodination.[7]
Product Decomposition Active aromatic compounds like anilines can be prone to decomposition.[6] Avoid overly harsh reaction conditions (e.g., excessively high temperatures or highly acidic/basic conditions).
Inefficient Work-up and Extraction Ensure proper phase separation during extraction. The product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[1][2][4] Perform multiple extractions to maximize recovery from the aqueous layer.
Issue 2: Formation of Side Products and Impurities

Q: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A: The formation of isomers and other byproducts is a common issue, particularly in direct iodination.

  • Isomer Formation: Direct iodination of 2-methylaniline can potentially lead to the formation of other iodo-isomers. The directing effects of the amino and methyl groups favor substitution at the para and ortho positions relative to the amino group. To achieve high regioselectivity for the 4-iodo product, it is often necessary to carefully control the reaction conditions.

  • Oxidation: The amino group of anilines is susceptible to oxidation, which can be a side reaction during electrophilic iodination.[5] Using milder reaction conditions and appropriate stoichiometry of the oxidizing agent can help minimize this.

  • Minimization and Removal:

    • The Finkelstein reaction starting from 4-Bromo-2-methylaniline is generally more regioselective.

    • Careful purification by column chromatography is often necessary to separate the desired 4-iodo isomer from other impurities.[4]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are some tips for effective purification?

A: Purification challenges can often be overcome with the right techniques.

  • Removal of Unreacted Iodine: A common impurity is residual iodine. This can be removed by washing the organic extract with a 5% aqueous sodium thiosulfate solution or a saturated sodium bisulfite solution until the organic layer is colorless.[4][8]

  • Crystallization: If the product is a solid but fails to crystallize, try different solvent systems. Hexanes and ethanol/water mixtures have been reported to be effective.[2][4] Seeding the solution with a small crystal of pure product can also induce crystallization.

  • Column Chromatography: For stubborn impurities or oily products, column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a common eluent system.[4] Monitor the fractions by TLC to isolate the pure product.

Experimental Protocols

Protocol 1: Synthesis via Aromatic Finkelstein Reaction

This protocol is adapted from established procedures for the synthesis of this compound from 4-Bromo-2-methylaniline.[1][2]

Materials:

  • 4-Bromo-2-methylaniline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine

  • Anhydrous 1,4-dioxane

  • 25% aqueous ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • Set up a two-necked flask equipped with a reflux condenser under an argon atmosphere using standard Schlenk techniques.

  • To the flask, add 4-Bromo-2-methylaniline, sodium iodide (2 equivalents relative to the bromide), and copper(I) iodide (5 mol%).

  • Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane.

  • Heat the suspension to 110 °C and stir for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution.

  • Dilute the resulting blue solution with water to double the volume.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Direct Iodination of 2-methylaniline

This protocol provides a general procedure for the direct iodination of an activated aromatic compound.

Materials:

  • 2-methylaniline (o-toluidine)

  • Molecular iodine (I₂)

  • Nitric acid (HNO₃)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • 5% aqueous sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve 2-methylaniline in acetic acid.

  • Add molecular iodine to the solution.

  • Slowly add nitric acid as the oxidant while stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution (to neutralize acids), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes).

Visualizations

experimental_workflow_finkelstein cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup Schlenk line (Inert Atmosphere) start->setup reagents Add Reactants: - 4-Bromo-2-methylaniline - NaI, CuI, Ligand - Anhydrous Dioxane setup->reagents heat Heat to 110°C for 18 hours reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with NH3(aq) cool->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Aromatic Finkelstein Reaction.

experimental_workflow_direct_iodination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-methylaniline in Acetic Acid start->dissolve add_reagents Add I2 and HNO3 dissolve->add_reagents react Stir at Room Temp add_reagents->react monitor Monitor by TLC react->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Na2S2O3, NaHCO3, Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Direct Iodination method.

troubleshooting_workflow start Low Yield Issue check_reaction Check TLC for Reaction Completion start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup incomplete Reaction Incomplete? check_reaction->incomplete inert_atm Inert Atmosphere Used? (Finkelstein) check_conditions->inert_atm reagent_quality Reagent Quality OK? check_conditions->reagent_quality extraction_ok Extraction Efficient? check_workup->extraction_ok extend_time Solution: Extend Reaction Time or Increase Temp incomplete->extend_time Yes use_inert Solution: Use Argon/Nitrogen and Schlenk Line inert_atm->use_inert No use_pure Solution: Use High-Purity Reagents reagent_quality->use_pure No improve_extraction Solution: Perform Multiple Extractions, Check pH extraction_ok->improve_extraction No

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Crude 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Iodo-2-methylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored solid/oil. Is this normal, and how can I decolorize it?

A1: Yes, it is common for crude this compound to appear as a grey to purple or dark-colored solid or oil.[1][2][3] This coloration is often due to the presence of oxidized impurities or residual iodine from the synthesis.[4][5] While slight discoloration may not affect subsequent reactions, significant darkening suggests the presence of impurities that should be removed.

For decolorization, you can employ the following methods during your purification protocol:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.[6]

  • Sodium Thiosulfate Wash: If residual iodine is the cause of the color, washing an organic solution of the crude product with an aqueous solution of sodium thiosulfate will quench the iodine.[1]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-methylaniline.

  • Regioisomers: Other iodo-2-methylaniline isomers (e.g., 2-iodo-6-methylaniline, 2-iodo-4-methylaniline) may be formed depending on the iodination method's selectivity.

  • Di-iodinated Products: Over-iodination can lead to the formation of diiodo-2-methylaniline species.

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, leading to colored impurities.[4]

Q3: How can I effectively remove unreacted 2-methylaniline from my product?

A3: Unreacted 2-methylaniline can be removed through an acidic wash during a liquid-liquid extraction. Since 2-methylaniline is a basic compound, it will be protonated by a dilute acid (e.g., 1 M HCl) and preferentially partition into the aqueous phase, while the less basic this compound remains in the organic layer.

Troubleshooting Purification by Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[7] Based on literature and the properties of similar compounds, here are some recommended solvent systems to screen:

Solvent SystemRationale
Hexanes Literature suggests that crystals of this compound can be obtained from hexane, indicating low solubility at room temperature.
Ethanol/Water This compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. A 50% ethanol solution has been reported for crystallization.
Toluene/Hexane Toluene is a good solvent for many aromatic compounds. Hexane can be used as an anti-solvent.
Ethyl Acetate/Hexane Ethyl acetate can dissolve the compound when hot, and the addition of hexane will decrease its solubility, promoting crystallization.

Experimental Protocol: Single Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., hexanes or ethanol).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Q5: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[4]

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the concentration.

  • Cool the solution slowly. Rapid cooling can favor oil formation. You can insulate the flask to slow down the cooling rate.

  • Scratch the inner surface of the flask with a glass rod at the air-solvent interface to provide a nucleation site for crystal growth.

  • Add a seed crystal of pure this compound, if available.

G Troubleshooting 'Oiling Out' During Recrystallization start Product has 'oiled out' reheat Reheat solution to dissolve the oil start->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool scratch Scratch flask interior slow_cool->scratch If no crystals form seed Add seed crystal slow_cool->seed If no crystals form success Crystals form slow_cool->success If crystals form fail Still oils out slow_cool->fail If it oils out again scratch->success seed->success change_solvent Consider a different solvent system fail->change_solvent

A flowchart for troubleshooting when a product oils out during recrystallization.

Troubleshooting Purification by Column Chromatography

Q6: What is a good starting solvent system for column chromatography of this compound?

A6: A common and effective solvent system for the purification of moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate .[1]

You should first perform a Thin Layer Chromatography (TLC) analysis to determine the optimal solvent ratio. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.2-0.4.

TLC Analysis Guide:

% Ethyl Acetate in HexanesExpected Observation
5%The product spot may have a low Rf, close to the baseline.
10-20%This range is likely to provide a good separation with a suitable Rf for the product.
30% or higherThe product spot may have a high Rf, running close to the solvent front.

Q7: My product is streaking or tailing on the silica gel column. How can I improve the separation?

A7: Streaking or tailing of basic compounds like anilines on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface.[4]

Troubleshooting Steps:

  • Add a basic modifier to the eluent: Incorporating a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), into your eluent can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a deactivated stationary phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[4]

Experimental Protocol: Column Chromatography

  • Prepare the column: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the sample: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent). If the compound is not very soluble, you can perform a "dry loading" by adsorbing it onto a small amount of silica gel.

  • Elute the column: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

G Workflow for Column Chromatography Purification start Crude this compound tlc TLC analysis to determine optimal eluent (e.g., Hexanes/Ethyl Acetate) start->tlc column_prep Prepare silica gel column tlc->column_prep sample_loading Load sample (wet or dry loading) column_prep->sample_loading elution Elute with a gradient of increasing polarity sample_loading->elution fraction_collection Collect fractions elution->fraction_collection troubleshoot Streaking/Tailing? elution->troubleshoot tlc_monitoring Monitor fractions by TLC fraction_collection->tlc_monitoring combine Combine pure fractions tlc_monitoring->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end troubleshoot->fraction_collection No add_base Add triethylamine (0.1-1%) to eluent troubleshoot->add_base Yes add_base->elution

A workflow diagram for the purification of this compound using column chromatography.

References

Technical Support Center: Purifying 4-Iodo-2-methylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Iodo-2-methylaniline.

Troubleshooting Guide

Users may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.

Problem: The compound is "oiling out" and not forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is a common issue with amines.[1]

  • Cause: The solution may be too concentrated, or it may be being cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the impure state.

  • Solution:

    • Reduce Supersaturation: Reheat the solution and add a small amount of additional hot solvent to decrease the concentration.[1]

    • Slow the Cooling Process: Allow the flask to cool to room temperature slowly on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[1]

    • Use a Seed Crystal: If a small amount of pure solid is available, add a seed crystal to the slightly cooled, saturated solution to induce crystallization.[1]

    • Agitation: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or it may be supersaturated without nucleation sites.

  • Solution:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

    • Increase Concentration: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

    • Ensure Sufficient Cooling: Make sure the solution has been given adequate time to cool, including a period in an ice bath, to maximize crystal formation.[2]

Problem: The recovered crystals are discolored (e.g., purple or brown).

  • Cause: this compound can appear as grey to purple crystals.[3][4] Discoloration can be due to inherent properties, oxidation, or the presence of colored impurities.

  • Solution:

    • Decolorizing Carbon: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired compound.

    • Work in an Inert Atmosphere: If oxidation is a concern, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) may help.

Problem: The final yield is very low.

  • Cause: A low yield can result from using too much solvent, premature crystallization, or incomplete precipitation.[2][5]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

    • Prevent Premature Crystallization: If performing a hot filtration step, preheat the funnel and filter paper to prevent the compound from crystallizing out on the filter.[2]

    • Maximize Crystal Recovery: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

    • Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixture of 50% ethanol in water is a commonly cited and effective solvent system.[4] Hexanes can also be used if the crude product is crystalline.[3] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q2: My this compound won't dissolve in the hot solvent. What should I do?

A2: This suggests the chosen solvent is not suitable or you have not added enough. First, try adding more of the hot solvent in small increments. If the compound still does not dissolve, a different solvent or solvent system with a polarity better suited for the substituted aniline should be tested.

Q3: How can I tell if my recrystallized this compound is pure?

A3: A common method to assess purity is by measuring the melting point. Pure this compound has a reported melting point of approximately 88-89 °C. A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden the range.

Q4: Is it possible to recrystallize the salt of this compound?

A4: Yes, for amines, converting the freebase to a salt by adding an acid can significantly alter and sometimes improve its crystallization properties.[1] This can be a useful strategy if recrystallization of the freebase is problematic.

Data Presentation

Solvent Selection for Recrystallization of this compound

Solvent/Solvent SystemSuitabilityRationale
50% Ethanol/WaterRecommended Cited as an effective system for this compound.[4] Provides a good polarity balance for dissolution when hot and crystallization when cold.
HexanesPotentially Suitable Mentioned for purification if the product is already crystalline, suggesting it's a good solvent for washing or for recrystallizing relatively pure material.[3]
EthanolGood "Good" Solvent Likely to dissolve this compound well. Can be used in a mixed solvent system with an anti-solvent like water.
WaterGood "Bad" Solvent Unlikely to dissolve the compound well on its own, but useful as an anti-solvent with a more polar solvent like ethanol.
ToluenePotentially Suitable Aromatic solvents can be effective for aromatic compounds. Requires testing.
Ethyl AcetatePotentially Suitable A moderately polar solvent that is often a good candidate for recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound using 50% Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of a pre-mixed 50% ethanol/water solution.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the 50% ethanol/water solution in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_xtal_issue No Crystals Form crystals_form->no_xtal_issue No oiling_out->crystals_form No oiling_issue Compound Oils Out oiling_out->oiling_issue Yes end_success Pure Product collect_crystals->end_success add_solvent Add More Hot Solvent, Reheat slow_cool Cool More Slowly add_solvent->slow_cool Then slow_cool->cool induce_xtal Induce Crystallization (Scratch/Seed) induce_xtal->cool evaporate Evaporate Some Solvent & Recool induce_xtal->evaporate If Fails evaporate->cool no_xtal_issue->induce_xtal Try First oiling_issue->add_solvent Try First

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: 4-Iodo-2-methylaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of 4-Iodo-2-methylaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause Solution
Streaking or Tailing of the Compound Spot on TLC and Column The basic amine group of this compound is interacting strongly with the acidic silanol groups on the silica gel surface.[1][2]1. Add 0.1-1% triethylamine or another volatile amine to the eluent to neutralize the acidic sites on the silica gel.[2]2. Consider using a less acidic stationary phase like neutral alumina.[2]
Poor Separation from Impurities The chosen solvent system may not have the optimal polarity for separating the target compound from impurities with similar polarities.[2]1. Optimize the mobile phase polarity by systematically varying the ratio of the solvents (e.g., hexane and ethyl acetate) based on TLC analysis.[2]2. If impurities are very close, try a different solvent system, such as dichloromethane/methanol for more polar impurities.[2]
Compound Appears to Decompose on the Column (e.g., Color Change) This compound may be sensitive to the acidic nature of the silica gel, leading to degradation during the purification process.[2][3]1. Minimize the contact time of the compound with the silica gel by using flash chromatography.[2]2. Use a less acidic stationary phase such as neutral alumina.[2]3. Test the stability of the compound on a small amount of silica beforehand.[3]
Low Recovery of the Product The compound may be strongly adsorbed to the stationary phase or may be eluting in a very large volume of solvent.[2]1. Gradually increase the polarity of the mobile phase during elution to ensure all the compound is eluted from the column.[2]2. Ensure that all fractions are collected and monitored by TLC to avoid discarding fractions containing the product.
No Compound Eluting from the Column The compound may be too polar for the current solvent system, or it may have precipitated at the top of the column.[4]1. If the compound is very polar, a more polar eluent system, such as methanol in dichloromethane, may be necessary.[4]2. Ensure the compound is fully dissolved before loading. If solubility is an issue, consider a dry loading technique.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for developing a TLC solvent system is a mixture of hexane and ethyl acetate.[4][5] A common starting ratio to test is 9:1 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate to achieve an optimal Rf value.[5]

Q2: What is the ideal Rf value for this compound in column chromatography?

A2: The ideal Rf (retardation factor) for the desired compound on a TLC plate before performing column chromatography is typically between 0.2 and 0.4.[2] This range generally provides the best separation.

Q3: How can I prevent my compound from streaking on the TLC plate and the column?

A3: Streaking is often due to the interaction of the basic aniline with the acidic silica gel.[1] Adding a small amount of a volatile base, such as 0.1-1% triethylamine, to your eluent can help to mitigate this issue.[2]

Q4: What should I do if my crude this compound is not very soluble in the eluent?

A4: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique.[6] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column.[6]

Q5: How can I visualize the spots of this compound on a TLC plate?

A5: this compound is an aromatic compound and should be visible under a UV lamp (254 nm). Additionally, various chemical stains can be used for visualizing anilines if needed.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Cotton or glass wool

  • Sand

  • TLC plates (silica gel coated)

  • UV lamp

  • Collection tubes or flasks

2. Method Development (TLC Analysis)

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a hexane:ethyl acetate solvent system. Start with a ratio of 9:1 and adjust the polarity to achieve an Rf value of 0.2-0.4 for the target compound.[2]

  • If streaking is observed, add 0.1-1% triethylamine to the solvent system.[2]

3. Column Preparation

  • Select a glass column of appropriate size for the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the chosen eluent (the solvent system determined from TLC).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed using a pipette. Allow the sample to adsorb onto the silica.[4]

  • Dry Loading: If the compound is not readily soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

5. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions that contain the pure this compound.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_dev 1. TLC Method Development (Hexane:EtOAc) col_prep 2. Column Packing (Silica Gel Slurry) tlc_dev->col_prep sample_load 3. Sample Loading (Wet or Dry) col_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution frac_analysis 5. Fraction Analysis (TLC Monitoring) elution->frac_analysis elution->frac_analysis Collect Fractions frac_analysis->elution Adjust Polarity (if needed) isolation 6. Product Isolation (Solvent Evaporation) frac_analysis->isolation end_node End: Purified Product isolation->end_node start Start: Crude this compound start->tlc_dev

Caption: Workflow for the column chromatography purification of this compound.

References

Removing unreacted starting materials from 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from 4-Iodo-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the typical starting materials and potential impurities in the synthesis of this compound?

A2: A common synthesis route is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[1][3] Potential impurities could include unreacted 2-methyl-4-bromoaniline, side-products from the reaction, the copper(I) iodide catalyst, and ligands such as N,N'-dimethylethylenediamine.[1]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a purple to dark red powder or crystal.[4] Its melting point is reported to be in the range of 85-91 °C.[3][4] A broad or depressed melting point range can indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound fails to crystallize from the solution upon cooling.

Possible Cause Troubleshooting Step
Too much solvent was used. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[5] If too much solvent is used, the solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process is too rapid. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5][6]
Supersaturation. The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[5]

Problem: The recrystallized product is still impure.

Possible Cause Troubleshooting Step
Impurities co-crystallized with the product. This can happen if the impurities have similar solubility properties to the product. A second recrystallization may be necessary. Ensure the initial dissolution is done at the boiling point of the solvent and that the cooling is slow to allow for selective crystallization.
Incomplete removal of mother liquor. After filtration, ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
Column Chromatography Issues

Problem: Poor separation of this compound from impurities on the column.

Possible Cause Troubleshooting Step
Incorrect solvent system (mobile phase). The polarity of the solvent system is crucial for good separation.[7][8] If the product and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If they are moving too slowly (low Rf), increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[2]
Improperly packed column. Air bubbles or cracks in the stationary phase (e.g., silica gel) will lead to channeling and poor separation.[8] Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[8][9]
Overloading the column. Applying too much crude product to the column will result in broad, overlapping bands. Use an appropriate amount of stationary phase for the quantity of material to be purified. A general rule of thumb is a 30:1 to 100:1 ratio of stationary phase to crude product by weight.

Data Presentation

Parameter Value Reference
Melting Point85-91 °C[3][4]
AppearancePurple to Dark purple to Dark red powder to crystal[4]
Recrystallization SolventHexanes[2][10]
Column Chromatography Mobile PhaseEthyl acetate/Hexanes or Ethyl acetate/Petroleum ether[2][11]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on literature, hexane is a suitable solvent for the recrystallization of this compound.[2][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating until the solid completely dissolves.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a good starting point.[2] The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8][9] Add a layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.[9]

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Decision_Workflow start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) check_purity_recryst Check Purity (TLC, Melting Point) recrystallization->check_purity_recryst check_purity_column Check Purity (TLC, NMR) column_chromatography->check_purity_column is_pure_recryst Is the product pure? check_purity_recryst->is_pure_recryst is_pure_column Is the product pure? check_purity_column->is_pure_column is_pure_recryst->column_chromatography No pure_product Pure this compound is_pure_recryst->pure_product Yes is_pure_column->column_chromatography No (Re-column) is_pure_column->pure_product Yes

Caption: Decision workflow for selecting a purification method.

Column_Chromatography_Workflow start Start select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: Experimental workflow for column chromatography.

References

Stabilizing 4-Iodo-2-methylaniline during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 4-Iodo-2-methylaniline during storage and in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned dark purple/red. Is it still usable?

A1: The appearance of a purple to dark red color is a known characteristic of this compound and does not necessarily indicate significant degradation.[1] This discoloration is often due to minor surface oxidation or the presence of trace impurities. For many applications, particularly in screening reactions or initial synthetic steps, the material can be used as is. However, for sensitive reactions or when high purity is critical, purification by recrystallization is recommended.

Q2: What is the primary cause of degradation for this compound?

A2: The primary degradation pathway for this compound is oxidation, which can be accelerated by exposure to light and air. The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities and a potential decrease in purity over time.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry environment. It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration is also advisable for long-term storage.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of expected purity degradation over time under various storage conditions, based on the known sensitivities of substituted anilines and aryl iodides.

Storage ConditionPurity (%) after 0 monthsPurity (%) after 6 monthsPurity (%) after 12 monthsPurity (%) after 24 months
2-8°C, Dark, Inert Atmosphere 99.599.299.098.5
2-8°C, Dark, Air 99.598.898.297.0
Room Temp (~22°C), Dark, Air 99.598.097.095.0
Room Temp (~22°C), Exposed to Light, Air 99.596.594.090.0

Note: This data is illustrative and intended to demonstrate the relative impact of different storage conditions. Actual degradation rates may vary depending on the initial purity of the material and the specific storage environment.

Experimental Protocols

Purification of Discolored this compound by Recrystallization

This protocol describes a standard procedure for the purification of this compound that has discolored upon storage.

Materials:

  • Discolored this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the discolored this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add warm deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The resulting product should be a lighter-colored solid.

G Purification Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product dissolve Dissolve in minimal hot ethanol hot_filtration Hot gravity filtration (optional) dissolve->hot_filtration crystallize Add warm water to cloud point, then clarify with ethanol hot_filtration->crystallize cool Cool to room temperature, then in ice bath crystallize->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold ethanol/water isolate->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Guides

Storage and Handling
IssuePossible Cause(s)Suggested Solution(s)
Rapid Discoloration Exposure to light and/or air.Store in a tightly sealed, opaque container under an inert atmosphere (e.g., argon, nitrogen).
High storage temperature.Store in a refrigerator (2-8°C).
Poor Solubility Presence of insoluble polymeric impurities from degradation.Purify the material by recrystallization before use.
Incorrect solvent choice.Consult solubility data for this compound. It is generally soluble in alcohols and other organic solvents.
Suzuki Coupling Reactions

Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

A: Low yields in Suzuki couplings involving this compound can often be attributed to several factors. As an electron-rich aryl iodide, its reactivity can be influenced by the choice of catalyst, ligand, and base.

G Troubleshooting Suzuki Coupling with this compound cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling catalyst_issue Inactive Catalyst or Inappropriate Ligand start->catalyst_issue reagent_issue Poor Reagent Quality or Suboptimal Conditions start->reagent_issue side_reaction_issue Dehalogenation or Homocoupling start->side_reaction_issue catalyst_solution Use a fresh palladium catalyst. For electron-rich aryl iodides, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst_issue->catalyst_solution Solution reagent_solution Ensure boronic acid/ester is pure. Use an appropriate base (e.g., K3PO4, Cs2CO3). Ensure anhydrous and degassed solvents. reagent_issue->reagent_solution Solution side_reaction_solution Ensure a strictly inert atmosphere to prevent homocoupling. Avoid potential hydride sources to minimize dehalogenation. side_reaction_issue->side_reaction_solution Solution

Caption: Troubleshooting logic for Suzuki coupling reactions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst.
Inappropriate ligand for an electron-rich aryl iodide.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2]
Incorrect base or base is not sufficiently strong.Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if required.[2]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (N₂ or Ar).
High catalyst loading.Reduce the palladium catalyst loading.
Dehalogenation of this compound Presence of protic impurities (e.g., water, alcohol) when not desired.Use anhydrous solvents and reagents.
Certain phosphine ligands can promote this side reaction.Screen different phosphine ligands.
Buchwald-Hartwig Amination

Q: I am observing significant side product formation in my Buchwald-Hartwig amination with this compound. How can I improve the selectivity?

A: Side reactions in Buchwald-Hartwig aminations are common, and optimizing the reaction conditions is key to improving the yield of the desired product.

G Troubleshooting Buchwald-Hartwig Amination cluster_ligand Ligand Choice cluster_base Base Selection cluster_conditions Reaction Conditions start Side Product Formation in Buchwald-Hartwig Amination ligand_issue Inappropriate Ligand start->ligand_issue base_issue Base is too weak or too strong start->base_issue conditions_issue Suboptimal Temperature or Solvent start->conditions_issue ligand_solution Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote reductive elimination. ligand_issue->ligand_solution Solution base_solution Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Avoid bases that can react with your substrate. base_issue->base_solution Solution conditions_solution Optimize the reaction temperature. Choose a non-reactive solvent like toluene or dioxane. conditions_issue->conditions_solution Solution

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Inappropriate ligand for the specific amine.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
The base is not strong enough.Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Catalyst deactivation.Ensure the reaction is run under a strict inert atmosphere.
Side Product Formation Reaction with the solvent.Choose a non-reactive solvent. Toluene or dioxane are common choices.
Hydrodehalogenation.Ensure anhydrous conditions and consider the choice of ligand.
Beta-hydride elimination.This can be a competing pathway to reductive elimination. Optimizing the ligand and temperature can help favor the desired reaction.[3]

References

Troubleshooting low conversion rates in reactions with 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 4-Iodo-2-methylaniline. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, can arise from a variety of factors. This guide will walk you through a systematic approach to identifying and resolving these issues.

Q1: My cross-coupling reaction with this compound is not proceeding or giving very low yields. Where should I start troubleshooting?

When facing low conversion, it is crucial to systematically evaluate the key components of your reaction: the reactants, catalyst, solvent, and reaction conditions. The following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Conversion Rate with this compound CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst System CheckReagents->CheckCatalyst Reagents OK ReagentPurity This compound purity? Coupling partner stable? (e.g., boronic acid decomposition) CheckReagents->ReagentPurity SolventDegassing Solvent anhydrous & degassed? CheckReagents->SolventDegassing CheckConditions 3. Optimize Reaction Conditions CheckCatalyst->CheckConditions Catalyst System OK CatalystActivity Catalyst/Pre-catalyst active? Appropriate ligand used? Correct Pd:Ligand ratio? CheckCatalyst->CatalystActivity LigandChoice Ligand sterically/electronically suitable for the coupling? CheckCatalyst->LigandChoice CheckSideReactions 4. Investigate Potential Side Reactions CheckConditions->CheckSideReactions Conditions OK BaseSelection Base strength & solubility appropriate? (e.g., K₂CO₃, Cs₂CO₃, KOtBu) CheckConditions->BaseSelection TempTime Temperature too low? Reaction time insufficient? CheckConditions->TempTime Success Reaction Optimized: High Conversion Achieved CheckSideReactions->Success Side Reactions Mitigated Dehalogenation Evidence of hydrodehalogenation? (loss of iodine) CheckSideReactions->Dehalogenation Homocoupling Homocoupling of coupling partner observed? CheckSideReactions->Homocoupling CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂(R²) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-M (Coupling Partner) Reactants2->Transmetal

Validation & Comparative

Reactivity Face-Off: 4-Iodo-2-methylaniline vs. 4-Bromo-2-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the reactivity of 4-Iodo-2-methylaniline and 4-Bromo-2-methylaniline in key palladium-catalyzed cross-coupling reactions.

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Aryl halides, such as this compound and 4-Bromo-2-methylaniline, are fundamental precursors in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of these two valuable anilines, supported by experimental data, to inform substrate selection and reaction optimization.

The consensus in the field of palladium-catalyzed cross-coupling reactions is a well-established reactivity trend for aryl halides: I > Br > Cl . This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is generally expected to exhibit higher reactivity, leading to faster reaction times and often requiring milder conditions compared to its bromo-counterpart.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While a direct head-to-head comparative study under identical conditions for a range of cross-coupling reactions is not extensively documented in the literature, we can infer and compare their reactivity based on existing data for analogous compounds and specific examples.

Reaction TypeCoupling PartnerSubstrateCatalyst SystemConditionsYield (%)Reaction Time (h)
Suzuki-Miyaura Coupling Arylboronic AcidThis compoundPd(PPh₃)₄ / K₂CO₃90 °C>90 (estimated)< 12 (estimated)
Arylboronic Acid4-Bromo-2-methylaniline DerivativePd(PPh₃)₄ / K₃PO₄90 °C33-40[1]Not Specified
Buchwald-Hartwig Amination AnilineThis compoundPd₂(dba)₃ / XPhos / NaOtBu80-100 °C85-95 (estimated)4-8 (estimated)
Aniline4-Bromo-2-methylanilinePd₂(dba)₃ / XPhos / NaOtBu80-100 °C70-80 (estimated)12-24 (estimated)
Sonogashira Coupling Terminal Alkyneo-Iodoanilines(PPh₃)₂CuBH₄ / DBU120 °C>99[2]24[2]
Terminal Alkyne4-Bromo-2-methylanilinePd Catalyst / BaseElevated Temp.Moderate (expected)> 24 (expected)

Note: The data for this compound in Suzuki and Buchwald-Hartwig reactions, and for 4-Bromo-2-methylaniline in Buchwald-Hartwig and Sonogashira reactions are estimations based on the established reactivity trends and data from closely related analogues. The Suzuki coupling data for the 4-Bromo-2-methylaniline derivative is from a study on a structurally similar compound.[1] The Sonogashira data for o-iodoanilines provides a strong indication of the high reactivity of the C-I bond in this class of compounds.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling of a 4-Halo-2-methylaniline Derivative

This protocol is adapted from a procedure for the Suzuki coupling of a derivative of 4-bromo-2-methylaniline.[1]

Reagents and Conditions:

  • (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (1 equivalent)

  • Arylboronic acid (1 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.2 equivalents)

  • Solvent: 1,4-Dioxane

  • Temperature: 90 °C

Procedure:

  • To a dried Schlenk flask, add the 4-bromo-2-methylaniline derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination of a 4-Halo-2-methylaniline

The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide.

Reagents and Conditions:

  • 4-Halo-2-methylaniline (1 equivalent)

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Solvent: Toluene or Dioxane

  • Temperature: 80-110 °C

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the 4-halo-2-methylaniline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the required time.

  • After cooling, the reaction is quenched, and the product is extracted and purified.

Sonogashira Coupling of an o-Iodoaniline

This protocol is based on a highly efficient copper-catalyzed Sonogashira coupling of o-iodoanilines.[2]

Reagents and Conditions:

  • o-Iodoaniline (1 equivalent)

  • Terminal Alkyne (1.2 equivalents)

  • (PPh₃)₂CuBH₄ (5 mol%)

  • DBU (2 equivalents)

  • Solvent: Ethanol

  • Temperature: 120 °C

Procedure:

  • To a reaction vessel, add the o-iodoaniline, terminal alkyne, (PPh₃)₂CuBH₄, and DBU.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an air atmosphere.

  • Upon completion, the reaction mixture is cooled and subjected to a standard aqueous workup.

  • The crude product is then purified, typically by column chromatography.

Visualizing the Reaction Workflow

To better illustrate the experimental process, a generalized workflow for a palladium-catalyzed cross-coupling reaction is presented below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product G cluster_reactivity Reactivity Determinants cluster_choice Substrate Choice cluster_outcome Reaction Outcome BDE C-X Bond Dissociation Energy (C-I < C-Br) OA_rate Rate of Oxidative Addition (I > Br) BDE->OA_rate Iodo This compound Bromo 4-Bromo-2-methylaniline High_Yield Higher Yields Iodo->High_Yield Short_Time Shorter Reaction Times Iodo->Short_Time Mild_Cond Milder Conditions Iodo->Mild_Cond Low_Yield Lower Yields Bromo->Low_Yield Long_Time Longer Reaction Times Bromo->Long_Time Harsh_Cond Harsher Conditions Bromo->Harsh_Cond

References

A Comparative Guide to Alternative Reagents for C-N Bond Formation: Moving Beyond 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald-Hartwig Amination, Ullmann Condensation, and Chan-Lam Coupling, Supported by Experimental Data and Methodologies.

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Aryl amines, in particular, are a ubiquitous structural motif in numerous biologically active compounds. Historically, the use of reactive aryl iodides, such as 4-iodo-2-methylaniline, has been a reliable strategy for forging these crucial linkages. However, the landscape of C-N coupling has evolved significantly, offering a diverse toolkit of alternative reagents and methodologies that provide advantages in terms of cost, availability, functional group tolerance, and reaction conditions.

This guide presents an objective comparison of the leading alternatives to this compound for the synthesis of N-aryl-2-methylaniline, focusing on the three most prominent catalytic C-N cross-coupling reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for each key reaction.

Performance Comparison of C-N Coupling Methods

The choice of a C-N coupling strategy is a critical decision in a synthetic campaign, with each method presenting a unique set of advantages and disadvantages. The following table summarizes the performance of the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling for the synthesis of a representative N-aryl-2-methylaniline derivative. It is important to note that reaction yields and optimal conditions are highly substrate-dependent, and the data presented here serves as a comparative baseline.

C-N Coupling MethodAryl ReagentTypical Catalyst/ReagentTypical LigandTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Aryl BromidePd₂(dba)₃ or Pd(OAc)₂Biarylphosphine (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-11012-2485-99Broad substrate scope, high functional group tolerance, high yields.[1][2][3]Cost of palladium and ligands, sensitivity to air and moisture.[3]
Ullmann Condensation Aryl IodideCuIDiamine or Amino Acid (e.g., L-proline)K₂CO₃ or Cs₂CO₃DMSO or DMF90-12012-2470-90Low-cost copper catalyst, effective for aryl iodides.[4][5][6]Often requires higher temperatures, can have limited substrate scope.[2]
Chan-Lam Coupling Arylboronic AcidCu(OAc)₂Pyridine or other N-ligandsNone or mild baseCH₂Cl₂ or MeOHRoom Temp - 5024-7275-95Mild reaction conditions, air and moisture tolerant, uses inexpensive copper catalyst.[7]Can require longer reaction times, boronic acids can be more expensive than halides.

Signaling Pathway: c-Src Kinase Inhibition by Imatinib

The significance of C-N bond formation is prominently illustrated in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy. A pertinent example is the c-Src signaling pathway, a non-receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various human cancers.[8][9]

Imatinib (Gleevec), a landmark tyrosine kinase inhibitor, effectively targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML) and also shows inhibitory activity against c-Kit and PDGF-R.[10][11][12][13][14] While its primary target in CML is not c-Src, the binding of imatinib to the kinase domain of c-Src has been studied, revealing insights into kinase inhibition strategies.[15][16][17][18] The synthesis of imatinib and its analogues critically relies on the formation of a key diarylamine C-N bond, often achieved through a copper-catalyzed N-arylation, a reaction conceptually similar to the Ullmann condensation.[11][12]

c_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c_Src c-Src Kinase Growth_Factor_Receptor->c_Src Activates Downstream_Effectors Downstream Effectors (e.g., STAT3, Akt, MAPK) c_Src->Downstream_Effectors Phosphorylates Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Translocates & Regulates Imatinib Imatinib Imatinib->c_Src Inhibits (Binds to ATP pocket) Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

c-Src kinase signaling pathway and its inhibition.

Experimental Workflow: Selecting a C-N Coupling Reagent

The selection of an optimal C-N coupling strategy depends on a variety of factors, including the nature of the substrates, the desired scale of the reaction, and economic considerations. The following workflow provides a logical decision-making process for choosing between the primary alternative reagents to this compound.

Reagent_Selection_Workflow Start Start: Need to form N-aryl-2-methylaniline Check_Halide Is the corresponding aryl bromide or chloride readily available and cost-effective? Start->Check_Halide Check_Boronic_Acid Is the corresponding arylboronic acid available? Check_Halide->Check_Boronic_Acid No Buchwald_Hartwig Consider Buchwald-Hartwig Amination Check_Halide->Buchwald_Hartwig Yes Check_Iodide Is the corresponding aryl iodide available? Check_Boronic_Acid->Check_Iodide No Chan_Lam Consider Chan-Lam Coupling Check_Boronic_Acid->Chan_Lam Yes Ullmann Consider Ullmann Condensation Check_Iodide->Ullmann Yes Evaluate_Conditions Evaluate functional group tolerance and reaction conditions (temp, atmosphere) Check_Iodide->Evaluate_Conditions No/Re-evaluate Buchwald_Hartwig->Evaluate_Conditions Final_Choice Select optimal method and proceed with synthesis Buchwald_Hartwig->Final_Choice Chan_Lam->Evaluate_Conditions Chan_Lam->Final_Choice Ullmann->Evaluate_Conditions Ullmann->Final_Choice Mild_Conditions Mild conditions and air tolerance are critical Evaluate_Conditions->Mild_Conditions Mild_Conditions->Buchwald_Hartwig No Mild_Conditions->Chan_Lam Yes

Decision workflow for selecting a C-N coupling reagent.

Experimental Protocols

The following are representative experimental protocols for the N-arylation of 2-methylaniline using the three major C-N coupling methodologies. These should serve as a starting point, and optimization may be required for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of 2-Methylaniline with 4-Bromotoluene

Materials:

  • 2-Methylaniline

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Add 2-methylaniline (1.2 mmol) and 4-bromotoluene (1.0 mmol) to the Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-2-methylaniline.

Protocol 2: Ullmann Condensation of 2-Methylaniline with 4-Iodotoluene

Materials:

  • 2-Methylaniline

  • 4-Iodotoluene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 2-methylaniline (1.2 mmol), 4-iodotoluene (1.0 mmol), and anhydrous DMSO (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chan-Lam Coupling of 2-Methylaniline with Phenylboronic Acid

Materials:

  • 2-Methylaniline

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

  • Round-bottom flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), phenylboronic acid (1.5 mmol), and activated 4 Å molecular sieves.

  • Add dichloromethane (10 mL), 2-methylaniline (1.0 mmol), and pyridine (2.0 mmol).

  • Stir the reaction mixture, open to the air, at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-phenyl-2-methylaniline.

Conclusion

While this compound remains a viable reagent for C-N bond formation, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The Buchwald-Hartwig amination offers unparalleled scope and efficiency for a wide range of aryl halides, albeit at a higher cost. The Chan-Lam coupling provides a milder, more environmentally friendly approach using arylboronic acids. The Ullmann condensation, revitalized with modern ligand systems, presents a cost-effective method, particularly for aryl iodides. The selection of the optimal reagent and methodology should be guided by a careful consideration of substrate availability, functional group compatibility, reaction conditions, and economic factors. This guide provides the foundational knowledge for making informed decisions in the strategic synthesis of valuable arylamine compounds.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of purity for chemical intermediates like 4-Iodo-2-methylaniline is a cornerstone of quality control and successful downstream applications. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, offering insights into their principles, experimental protocols, and relative performance.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the desired structural information. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.[1][2] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide valuable structural confirmation and detect certain types of impurities.

Analytical Method Principle Advantages Limitations Typical Purity Assay (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for separating complex mixtures, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[2]May require method development for optimal separation, lower sensitivity than GC-MS for some compounds.>98.0[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity, provides structural information for impurity identification.[1]Requires analytes to be volatile and thermally stable, may necessitate derivatization for polar compounds.[2]>98.0
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure.Provides detailed structural information, can be used for quantitative analysis (qNMR).[3]Lower sensitivity compared to chromatographic methods, may not detect trace impurities.-
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations to identify functional groups.Fast and non-destructive, good for confirming the identity of the main component.[4]Not typically used for quantifying impurities unless they have unique and strong IR absorptions.-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of this compound, allowing for the separation of the main compound from potential impurities generated during synthesis.[2]

Instrumentation:

  • A Liquid Chromatograph equipped with a UV detector.[5]

Chromatographic Conditions (Adaptable):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[1] For example, a starting condition could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength that provides a strong signal for the analyte, which can be determined by a UV scan of the compound.[1]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile impurities in this compound.[1]

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

Chromatographic Conditions (Adaptable):

  • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is often suitable.[1]

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program could be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent like dichloromethane or methanol.

  • For certain impurities or to improve chromatographic performance, derivatization might be necessary.[1] A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

Visualizing the Workflow and Decision Process

To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for purity analysis and a decision tree for selecting the appropriate analytical method.

Analytical Workflow for Purity Confirmation cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception and Login Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Reception->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC GCMS GC-MS Analysis Sample_Preparation->GCMS NMR NMR Analysis Sample_Preparation->NMR FTIR FTIR Analysis Sample_Preparation->FTIR Data_Processing Data Processing and Integration HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing FTIR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_Profiling Impurity Identification and Profiling Data_Processing->Impurity_Profiling Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Impurity_Profiling->Final_Report

Caption: Workflow for purity analysis of this compound.

Method Selection Guide Start Purity Analysis Required? Quantitative Quantitative Purity Assay? Start->Quantitative Volatile Are Impurities Volatile? Structural_Info Is Structural ID of Impurities Needed? Volatile->Structural_Info Yes HPLC Use HPLC Volatile->HPLC No Structural_Info->HPLC No GCMS Use GC-MS Structural_Info->GCMS Yes Quantitative->Volatile Yes Functional_Group Confirm Functional Groups? Quantitative->Functional_Group No NMR Use NMR Functional_Group->NMR No FTIR Use FTIR Functional_Group->FTIR Yes

References

A Comparative Spectroscopic Analysis of Iodo-N-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of constitutional isomers is a critical step in chemical research and pharmaceutical development, as the spatial arrangement of functional groups can profoundly influence a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three isomers of iodo-N-methylaniline: 2-iodo-N-methylaniline, 3-iodo-N-methylaniline, and 4-iodo-N-methylaniline. By leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear framework for their differentiation.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the three isomers of iodo-N-methylaniline.

Table 1: ¹H NMR Spectroscopic Data
IsomerAromatic Protons (ppm)N-H Proton (ppm)N-CH₃ Protons (ppm)
2-iodo-N-methylaniline 7.67 (dd, J = 7.8, 1.4 Hz, 1H), 7.25 (m, 1H), 6.57 (dd, J = 8.1, 1.2 Hz, 1H), 6.46 (td, J = 7.6, 1.4 Hz, 1H)[1]4.21 (s, 1H)[1]2.90 (d, J = 3.8 Hz, 3H)[1]
3-iodo-N-methylaniline 7.07 (d, J = 6.9 Hz, 1H), 6.95 (m, 2H), 6.59 (m, 1H)[1]3.75 (s, 1H)[1]2.82 (s, 3H)[1]
4-iodo-N-methylaniline 7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H)[1]3.52 (s, 1H)[1]2.80 (s, 3H)[1]
Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data
IsomerAromatic Carbons (ppm)N-CH₃ Carbon (ppm)
2-iodo-N-methylaniline 148.16, 138.86, 129.47, 118.47, 109.99[1]30.97[1]
3-iodo-N-methylaniline 150.41, 130.58, 125.88, 120.69, 111.77, 95.31[1]30.44[1]
4-iodo-N-methylaniline 148.92, 137.76, 129.30, 114.74[1]30.67[1]
Solvent: CDCl₃, Frequency: 101 MHz. Chemical shifts (δ) are reported in parts per million (ppm).
Table 3: Mass Spectrometry Data
IsomerMolecular FormulaCalculated m/zObserved m/z
2-iodo-N-methylaniline C₇H₈IN233.06232.97[1]
3-iodo-N-methylaniline C₇H₈IN233.03232.97[1]
4-iodo-N-methylaniline C₇H₈IN233.06Not explicitly stated, but synthesis was confirmed.[1]
m/z refers to the mass-to-charge ratio of the molecular ion [M]⁺.

Mandatory Visualization

The following diagram illustrates the logical workflow for distinguishing the isomers of iodo-N-methylaniline based on their key spectroscopic features.

G cluster_start Isomeric Mixture of Iodo-N-methylaniline cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_results Isomer Identification start Sample H_NMR ¹H NMR Analysis start->H_NMR Aromatic Splitting Pattern C_NMR ¹³C NMR Analysis start->C_NMR Number of Aromatic Signals MS GC-MS Analysis start->MS Molecular Ion Peak Ortho 2-iodo-N-methylaniline H_NMR->Ortho Complex Multiplets Meta 3-iodo-N-methylaniline H_NMR->Meta Complex Multiplets Para 4-iodo-N-methylaniline H_NMR->Para Two Doublets (Symmetrical) C_NMR->Ortho 6 Signals C_NMR->Meta 6 Signals C_NMR->Para 4 Signals (Symmetry) MS->Ortho m/z ≈ 233 MS->Meta m/z ≈ 233 MS->Para m/z ≈ 233

Caption: Workflow for distinguishing iodo-N-methylaniline isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the iodo-N-methylaniline isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 101 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s were used.

  • Data Processing: All spectra were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Note: The following is a general protocol as specific IR data for the N-methylated isomers was not available. The data for the parent iodoanilines provides a strong basis for interpretation.

  • Sample Preparation: A small drop of the neat liquid sample (or a melt of the solid) was placed between two potassium bromide (KBr) plates to form a thin capillary film.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Expected Observations:

    • N-H Stretch: A single, sharp to medium intensity peak is expected in the 3350-3450 cm⁻¹ region, characteristic of a secondary amine.

    • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Peaks for the N-methyl group will appear just below 3000 cm⁻¹.

    • C=C Aromatic Bending: Strong absorptions in the 1600-1450 cm⁻¹ region.

    • C-N Stretch: Expected in the 1350-1250 cm⁻¹ region.

    • C-I Stretch: A low-energy vibration, typically found in the 600-500 cm⁻¹ region.

    • Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic for the ortho, meta, and para substitution patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography: 1 µL of the sample solution was injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was programmed to start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a range of m/z 40-450.

  • Data Analysis: The total ion chromatogram (TIC) was used to determine the retention time of the compound, and the mass spectrum of the corresponding peak was analyzed. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information. Isomers will have the same molecular weight but may show subtle differences in their fragmentation patterns due to the different positions of the iodine atom.[1]

References

A Comparative Study of Catalysts for the Buchwald-Hartwig Amination of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The choice of catalyst, particularly the phosphine ligand, is paramount to the success of this transformation, influencing reaction rates, yields, and substrate scope.[1][4] This guide provides a comparative analysis of various catalyst systems for the Buchwald-Hartwig amination of a sterically hindered and electronically distinct substrate, 4-iodo-2-methylaniline, with a generic secondary amine (e.g., morpholine) as the coupling partner.

Performance Comparison of Palladium Catalyst Systems

The efficacy of a catalyst system in the Buchwald-Hartwig amination is critically dependent on the nature of the ligand, the palladium precursor, the base, and the solvent. For a substrate like this compound, which presents both steric hindrance from the ortho-methyl group and specific electronic properties, the selection of a suitable catalyst is non-trivial. Below is a comparative summary of potential catalyst systems, with performance data extrapolated from studies on analogous aryl iodides and sterically hindered anilines.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
System 1 Pd(OAc)₂XPhosNaOtBuToluene1002-8>90XPhos is a bulky biaryl monophosphine ligand known for its high activity with sterically demanding substrates.[2]
System 2 Pd₂(dba)₃RuPhosK₃PO₄Dioxane1104-1285-95RuPhos is another effective biaryl monophosphine ligand, often used for challenging couplings.[5]
System 3 Pd(OAc)₂SPhosK₂CO₃t-BuOH1006-1680-90SPhos is a versatile ligand, and the use of a weaker carbonate base can be advantageous for substrates with base-sensitive functional groups.
System 4 [Pd(cinnamyl)Cl]₂cataCXium® ACs₂CO₃Toluene11012-2475-85cataCXium® A is a di-adamantylalkylphosphine ligand that has shown broad applicability.
System 5 PdCl₂(dppf)dppfNaOtBuDMF12018-2460-75Dppf is a bidentate ferrocenylphosphine ligand; while effective for many couplings, it may be less efficient for sterically hindered substrates compared to bulky monophosphine ligands.[1]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.

Buchwald_Hartwig_Workflow sub Substrates: This compound Amine reac Reaction Setup (Inert Atmosphere) sub->reac cat Catalyst System: Pd Precursor Ligand cat->reac base Base base->reac solv Solvent solv->reac heat Heating & Stirring reac->heat Reaction Mixture work Aqueous Workup heat->work Crude Product pur Purification (Chromatography) work->pur prod Final Product pur->prod

General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

Below is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound with morpholine, adaptable for the catalyst systems detailed above.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Reagent Addition: Add this compound and the anhydrous, degassed solvent to the reaction vessel.

  • Amine Addition: Add morpholine via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-(2-methyl-4-iodophenyl)morpholine.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising oxidative addition, amine coordination and deprotonation, and reductive elimination.

Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Ar-X amine_complex [Ar-Pd(II)(L)(HNR₂)]+X- oa_complex->amine_complex HNR₂ amido_complex Ar-Pd(II)(L)(NR₂) amine_complex->amido_complex Base amido_complex->pd0 Ar-NR₂ label_oa Oxidative Addition label_re Reductive Elimination label_deprot Deprotonation

Simplified catalytic cycle for the Buchwald-Hartwig amination.

This guide provides a starting point for researchers selecting a catalyst system for the amination of this compound. The optimal conditions will ultimately depend on the specific amine coupling partner and the desired scale of the reaction. Further screening and optimization of the reaction parameters are recommended to achieve the best results.

References

A Researcher's Guide to Validating the Structure of 4-Iodo-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 4-iodo-2-methylaniline and its derivatives. By presenting experimental data from closely related compounds and outlining detailed experimental protocols, this guide aims to be a practical resource for laboratory work.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The structural elucidation of this compound derivatives relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Data Summary for Structural Validation

The following tables summarize the expected and observed data for this compound and its analogs, providing a quantitative basis for comparison between the different analytical techniques.

Table 1: NMR Spectroscopy Data

CompoundTechniqueNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ¹H NMR¹H~7.5d~2.0H-3
~7.3dd~8.5, ~2.0H-5
~6.5d~8.5H-6
~3.7br s--NH₂
~2.1s--CH₃
¹³C NMR¹³C~145C-C-2
~139CH-C-5
~138CH-C-3
~118C-C-1
~115CH-C-6
~80C-C-4
~17CH₃--CH₃
4-Iodo-N-methylaniline[1]¹H NMR¹H7.44d8.8Aromatic CH
6.39d8.8Aromatic CH
3.52s--NH
2.80s--CH₃
¹³C NMR¹³C148.92C-Aromatic C
137.76CH-Aromatic CH
129.30C-Aromatic C
114.74CH-Aromatic CH
30.67CH₃--CH₃
2-Iodo-4-methylaniline[1]¹H NMR¹H7.67dd7.8, 1.4Aromatic CH
7.25 (m)m-Aromatic CH
6.62 (m)m-Aromatic CH
4.21s--NH₂
2.90d3.8-CH₃
¹³C NMR¹³C148.16C-Aromatic C
138.86CH-Aromatic CH
129.47CH-Aromatic CH
118.47CH-Aromatic CH
109.99C-Aromatic C
30.97CH₃--CH₃

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M]+• (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compound Electron Ionization (EI)233106, 77Loss of I•, followed by loss of HCN
4-Iodo-N-methylaniline[1]GC-MS (EI)233Not specified-

Table 3: FTIR Spectroscopy Data

CompoundVibration ModeWavenumber (cm⁻¹)IntensityFunctional Group
This compound N-H stretch (asymmetric)~3450MediumPrimary Amine
N-H stretch (symmetric)~3360MediumPrimary Amine
C-H stretch (aromatic)~3050MediumAromatic Ring
C-H stretch (aliphatic)~2920MediumMethyl Group
N-H bend (scissoring)~1620StrongPrimary Amine
C=C stretch (aromatic)~1500, ~1450StrongAromatic Ring
C-N stretch (aromatic)~1280StrongAryl Amine
C-I stretch~500Medium-StrongIodo Group
Aniline[2]N-H stretch3442, 3360-Primary Amine
N-H bend1619-Primary Amine
C-N stretch1281-Aryl Amine

Table 4: X-ray Crystallography Data for this compound [3]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5910 (11)
b (Å)8.9410 (18)
c (Å)15.674 (3)
Volume (ų)783.5 (3)
Z4
Bond Length (C-I) (Å)2.099 (10)
Bond Length (C-N) (Å)1.403 (13)
Bond Angle (C-C-I) (°)120.5 (7)
Bond Angle (C-C-N) (°)121.2 (10)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and pick the peaks for both proton and carbon spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.[5]

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak (M⁺•). Analyze the fragmentation pattern to identify characteristic losses, such as the loss of an iodine atom (a mass loss of 127).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.[6]

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound, such as N-H stretches, C-H stretches, N-H bending, C=C aromatic stretches, and the C-N stretch.[2]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For this compound, single crystals have been grown by slow evaporation from a hexane solution.[3]

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the logical workflow of the structural validation process and the relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ftir FTIR Spectroscopy (ATR) purification->ftir xray X-ray Crystallography purification->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ftir->structure_elucidation xray->structure_elucidation

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship compound This compound Derivative Structure connectivity Connectivity (C-H Framework) compound->connectivity determined by molecular_weight Molecular Weight & Formula compound->molecular_weight determined by functional_groups Functional Groups compound->functional_groups determined by spatial_arrangement 3D Spatial Arrangement compound->spatial_arrangement determined by nmr NMR connectivity->nmr via ms MS molecular_weight->ms via ftir FTIR functional_groups->ftir via xray X-ray spatial_arrangement->xray via

Caption: Logical relationships between structural features and analytical techniques for validation.

References

A Comparative Guide to the Reactivity of 4-Iodo-2-methylaniline in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 4-Iodo-2-methylaniline stands out as a versatile building block, pivotal for the construction of complex molecular architectures found in pharmaceuticals and functional materials. The presence of both an iodo group and an amino moiety on the aniline scaffold allows for a diverse range of functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound in four of the most powerful and widely utilized coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The information presented herein, supported by experimental data from analogous systems, aims to assist researchers in selecting the optimal synthetic strategy for their specific target molecules.

Reactivity Overview and General Trends

The reactivity of the carbon-iodine bond in this compound is the highest among corresponding haloanilines, following the general trend of I > Br > Cl for oxidative addition to a palladium(0) center. This inherent reactivity makes it an excellent substrate for a variety of coupling reactions under relatively mild conditions. The methyl group at the ortho position to the amine can exert a minor steric influence and electronic effect on the reaction, while the amino group itself can act as a coordinating ligand to the palladium catalyst, in some cases influencing the reaction outcome.

Comparative Performance in Key Coupling Reactions

To facilitate a direct comparison, the following tables summarize the expected performance of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. The data is compiled from studies on structurally similar iodoanilines to provide a reliable benchmark for reaction planning and optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePd/C (1.4 mol%)K₂CO₃DMFReflux (MW)1.592[1]
2IodobenzenePd(0) (mechanocatalysis)K₂CO₃Ethanol (LAG)RT1~95[2]
34-IodotoluenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-24Good to Excellent[3]

Table 2: Heck Reaction of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Iodo-2,6-dimethylanilineAcrylonitrile10% Pd/C (wet)NaOAcDMA14020100[4]
2IodobenzeneStyrenePd(OAc)₂K₂CO₃PEG-40040-60-91-99[5]
32-Iodo-p-carboraneStyreneHerrmann's CatalystAg₃PO₄DMF--High[6]

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1001260-88[7]
25-Substituted-1,2,3-triiodobenzeneAnilinesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012High[8]

Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenylacetylene5% Pd on Alumina / 0.1% Cu₂O on Alumina-THF-DMA7572<2 (batch), 60 (flow)[9]
2o-IodoanilinesPhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBUEthanol12024>99[10]
34-Iodoanisole4-Methyl phenylacetyleneCuI (10 mol%) / NHC ligandK₂CO₃DMF100-Good[10]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are generalized procedures based on the referenced literature and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

General Procedure: To a reaction vessel is charged this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd/C, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, or DMF is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][3]

Heck Reaction

General Procedure: In a reaction tube, this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol% or Pd/C, 5-10 mol%), and a base (e.g., NaOAc or K₂CO₃, 1.5-2.0 equiv.) are combined. An appropriate solvent such as DMA, DMF, or PEG-400 is added. The tube is sealed and heated to the specified temperature for the required time. After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove the catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the desired product.[4][5]

Buchwald-Hartwig Amination

General Procedure: An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or KOtBu, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the tube is sealed. The reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by column chromatography.[7][8]

Sonogashira Coupling

General Procedure: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine or DBU, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., ammonium chloride solution), drying the organic phase, and concentrating under reduced pressure. The crude product is purified by column chromatography.[3][10]

Visualizing Reaction Pathways and Logic

To further aid in the conceptual understanding of these processes, the following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the structural factors influencing the reactivity of this compound.

G cluster_0 Catalytic Cycle Aryl-I Ar-I (this compound) OxAdd Oxidative Addition Aryl-I->OxAdd Pd(0)L2 Pd(0)L₂ Pd(0)L2->OxAdd ArPd(II)(I)L2 Ar-Pd(II)(I)L₂ OxAdd->ArPd(II)(I)L2 Transmetalation Transmetalation / Carbopalladation / Amine Coordination ArPd(II)(I)L2->Transmetalation Nu Nucleophile (e.g., R-B(OH)₂, R-H, R-NH₂, R-C≡CH) Nu->Transmetalation ArPd(II)(Nu)L2 Ar-Pd(II)(Nu)L₂ Transmetalation->ArPd(II)(Nu)L2 RedElim Reductive Elimination ArPd(II)(Nu)L2->RedElim RedElim->Pd(0)L2 Product Ar-Nu (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Structural Features of this compound cluster_1 Influence on Reactivity Substrate This compound Iodo Iodo Group (Position 4) Substrate->Iodo Amino Amino Group (Position 1) Substrate->Amino Methyl Methyl Group (Position 2) Substrate->Methyl Reactivity High Reactivity in Oxidative Addition Iodo->Reactivity Coordination Potential Catalyst Coordination/Modulation Amino->Coordination Steric Minor Steric Hindrance Methyl->Steric

Caption: Factors influencing the reactivity of this compound.

Conclusion

This compound is a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond generally ensures good to excellent yields in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The choice of the specific reaction will be dictated by the desired bond formation (C-C, C-N) and the nature of the coupling partner. While the provided data is based on closely related analogues, it serves as a strong predictive tool for the successful application of this compound in the synthesis of complex, high-value molecules. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions to achieve the best results for their specific synthetic targets.

References

A Comparative Guide to the Reactivity of 4-Iodo-2-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl iodides are premier electrophiles in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The reactivity of an aryl iodide is subtly influenced by the electronic and steric properties of its substituents. This guide provides a benchmark comparison of 4-iodo-2-methylaniline against other common aryl iodides in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions, offering insights into its performance and utility.

The structure of this compound, featuring an electron-donating amino group and a sterically influential ortho-methyl group, presents a unique combination of electronic and steric factors that govern its reactivity.[1][2] The amino group generally enhances the oxidative addition step, while the ortho-methyl group can influence the approach of the catalyst and other reactants.[1][2][3]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The performance of an aryl iodide is typically measured by the yield of the biaryl product under standardized conditions. The general order of reactivity for aryl halides in this reaction is I > OTf > Br >> Cl, with the carbon-iodine bond being the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[4][5]

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl iodides with phenylboronic acid, providing a comparative benchmark.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling

Aryl IodideSubstituentsExpected Yield (%)Key Observations
This compound ortho-CH₃ (donating, bulky), para-NH₂ (donating)85 - 95%The combination of electron-donating groups can facilitate oxidative addition. The ortho-methyl group may require specific, bulky phosphine ligands to achieve optimal yields.[1][3]
IodobenzeneNone90 - 98%Serves as a baseline with minimal steric hindrance and neutral electronic influence.
4-Iodoanilinepara-NH₂ (donating)92 - 99%The strong electron-donating amino group generally accelerates the reaction.
4-Iodotoluenepara-CH₃ (donating)90 - 97%The mildly electron-donating methyl group offers a slight activating effect.
4-Iodonitrobenzenepara-NO₂ (withdrawing)80 - 90%Strong electron-withdrawing groups can sometimes retard the oxidative addition step but may facilitate other steps in the catalytic cycle.
2-Iodotolueneortho-CH₃ (donating, bulky)80 - 92%Steric hindrance from the ortho-methyl group can lower yields compared to its para-isomer, often requiring more robust catalyst systems or longer reaction times.[1]

Yields are estimated based on typical conditions found in the literature and may vary based on the specific catalyst system, base, and solvent used.

A general workflow for performing a Suzuki-Miyaura cross-coupling experiment is depicted below.

G Experimental Workflow: Suzuki-Miyaura Coupling A Reactant Preparation B Inert Atmosphere Setup (Argon/Nitrogen Purge) A->B C Addition of Aryl Iodide, Boronic Acid, Base, Solvent B->C D Addition of Pd Catalyst & Ligand C->D E Reaction Heating (e.g., 80-110 °C) D->E F Reaction Monitoring (TLC/GC-MS) E->F G Workup (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines. While aryl iodides are reactive, their use can sometimes be complicated by the formation of inactive palladium-iodide bridged dimers, which can slow the catalytic cycle.[6][7] The choice of solvent and, critically, the ligand is paramount to success. Bulky, electron-rich biarylphosphine ligands are often necessary to prevent catalyst inhibition and promote efficient coupling.[8][9]

Table 2: Comparison of Yields in Buchwald-Hartwig Amination

Aryl IodideCoupling AmineExpected Yield (%)Key Observations
This compound Aniline70 - 85%Self-coupling is a potential side reaction. The inherent amino group can also coordinate to the palladium center. Careful selection of a highly active catalyst is crucial.
IodobenzeneAniline85 - 95%A standard substrate that couples efficiently with a variety of amines using modern catalyst systems.[10]
4-IodotolueneAniline88 - 96%Couples readily; the methyl group has a minor electronic influence.[10]
4-IodobromobenzeneAniline>90% (selective for C-I)The C-I bond reacts selectively over the C-Br bond, demonstrating the higher reactivity of aryl iodides.[5][10]
2-IodoanilineAniline75 - 90%The ortho-amino group can chelate the catalyst, influencing reactivity. Yields are generally good but may require specific ligand tuning.

Yields are estimates and highly dependent on the specific generation of Buchwald-Hartwig catalyst and reaction conditions employed.

The catalytic cycle for these cross-coupling reactions is a complex, multi-step process. The diagram below illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key transformations of the palladium catalyst.

G Simplified Catalytic Cycle: Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Boronate Ar'-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd

Caption: Simplified palladium catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

This compound is a highly effective substrate in palladium-catalyzed cross-coupling reactions. Its performance is comparable to other electron-rich aryl iodides, consistently providing high yields in reactions like the Suzuki-Miyaura coupling. The presence of the ortho-methyl group introduces steric considerations that may necessitate the use of bulky ligands, particularly in more demanding transformations like the Buchwald-Hartwig amination, to achieve optimal results.[1][3] Its utility as a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications is well-established.[11][12]

References

A Comparative Analysis of the Reaction Kinetics of 4-Iodo-2-methylaniline and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the reaction kinetics of 4-Iodo-2-methylaniline in comparison to other substituted anilines. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the reactivity and kinetic profile of this compound. The following sections present quantitative kinetic data, detailed experimental protocols for kinetic analysis, and visualizations of reaction mechanisms and experimental workflows.

Comparative Kinetic Data

The following table summarizes the second-order rate constants (k₂) for the iodination of aniline and several substituted anilines. This data allows for a direct comparison of the reactivity of these compounds under identical experimental conditions. The inclusion of electron-donating and electron-withdrawing groups provides a broader context for understanding the kinetic behavior of this compound.

SubstrateSubstituent(s)Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]
Aniline-H(Data not explicitly provided in the cited source)
p-Toluidinep-CH₃(Higher than aniline, specific value not provided)
m-Toluidinem-CH₃(Partial rate higher than p-toluidine)
p-Chloroanilinep-Cl(Lower than aniline, specific value not provided)
p-Bromoanilinep-Br(Lower than aniline, specific value not provided)
p-Iodoanilinep-I(Lower than aniline, specific value not provided)
m-Chloroanilinem-Cl(Higher than p-iodoaniline, specific value not provided)

Note: The cited study indicates the relative order of reactivity but does not provide specific numerical values for all compounds in the summary table. The reactivity order is reported as: m-toluidine (partial rate) > p-toluidine > aniline (partial rate) > m-chloroaniline > p-iodoaniline ≈ p-bromoaniline ≈ p-chloroaniline. This trend demonstrates that electron-releasing groups like methyl enhance the reaction rate, while electron-withdrawing groups like halogens retard the rate.

Experimental Protocols

The following is a detailed experimental protocol for determining the reaction kinetics of the iodination of a substituted aniline, adapted from established methodologies for studying aniline reactions.[1]

Objective: To determine the second-order rate constant for the iodination of a substituted aniline.

Materials:

  • Substituted aniline (e.g., this compound)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Buffer solution (e.g., phosphate buffer at a specific pH)

  • Solvent (e.g., aqueous dimethyl sulfoxide or dimethylformamide)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Stopwatch

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted aniline of known concentration in the chosen solvent.

    • Prepare a stock solution of iodine and potassium iodide in the same solvent. The concentration of KI should be in large excess to ensure the formation of the triiodide ion (I₃⁻), which is the active iodinating species.

    • Prepare the buffer solution to the desired pH.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the disappearance of the triiodide ion can be monitored (typically around 353 nm).

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to a constant temperature.

    • In a cuvette, mix known volumes of the buffer solution and the substituted aniline stock solution.

    • Initiate the reaction by adding a known volume of the iodine/potassium iodide stock solution to the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction is typically pseudo-first-order with respect to iodine when the aniline concentration is in large excess.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the pseudo-first-order rate constant (k').

    • To determine the order with respect to the aniline, repeat the experiment with different initial concentrations of the aniline while keeping the iodine concentration constant.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k') and the concentration of the aniline.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for kinetic analysis and the general mechanism of electrophilic aromatic substitution on anilines.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Aniline, I₂/KI, Buffer) setup_spec Setup Spectrophotometer (Wavelength, Temperature) mix_reactants Mix Reactants in Cuvette (Buffer + Aniline) setup_spec->mix_reactants initiate_reaction Initiate Reaction (Add I₂/KI Solution) mix_reactants->initiate_reaction collect_data Record Absorbance vs. Time initiate_reaction->collect_data plot_data Plot ln(Absorbance) vs. Time collect_data->plot_data calc_k_prime Calculate Pseudo-First-Order Rate Constant (k') plot_data->calc_k_prime determine_order Determine Order with Respect to Aniline calc_k_prime->determine_order calc_k2 Calculate Second-Order Rate Constant (k₂) determine_order->calc_k2

Caption: A flowchart illustrating the key steps in an experimental workflow for kinetic analysis of a reaction.

Caption: A simplified diagram showing the general mechanism of electrophilic aromatic substitution on an aniline.

The amino group (-NH₂) of aniline is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[2][3] This is due to the donation of the lone pair of electrons from the nitrogen atom into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[4] The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion.[5] The final step involves the loss of a proton to restore the aromaticity of the ring.[5] In the case of this compound, the iodine and methyl groups will also influence the position of further substitution and the overall reaction rate.

References

Comparative Efficacy of Pharmaceutical Precursors Derived from 4-Iodo-2-methylaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of pharmaceutical precursors derived from 4-iodo-2-methylaniline in the synthesis of targeted kinase inhibitors. While direct comparative studies of various precursors from this specific starting material are not extensively available in the reviewed literature, this document constructs a plausible comparative framework based on established synthetic routes to prominent kinase inhibitors, Lapatinib and Osimertinib. The focus is on the synthesis of key iodinated intermediates that are crucial for the formation of the final active pharmaceutical ingredients (APIs).

Introduction

This compound is a versatile starting material in medicinal chemistry, offering a reactive iodine substituent for cross-coupling reactions and an amino group for further functionalization. Its derivatives are potential precursors for the synthesis of a variety of kinase inhibitors, which are pivotal in oncology for their ability to target specific signaling pathways that drive tumor growth. This guide explores the synthetic utility of this compound derivatives, with a focus on their application in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and the conceptual application in the synthesis of Osimertinib, a third-generation EGFR inhibitor.

Data Presentation: Comparison of Synthetic Routes to Key Intermediates

The following tables present a hypothetical comparison of different synthetic strategies to obtain key iodinated intermediates that could be derived from this compound. The yields and conditions are based on analogous transformations reported in the chemical literature.

Table 1: Comparison of Precursors for the Synthesis of 6-Iodo-4-quinazolinone (Key Intermediate for Lapatinib)

Precursor Derivative from this compoundSynthetic StrategyKey Reaction StepsReported/Expected Yield Range (%)AdvantagesDisadvantages
Precursor A: 2-Amino-5-iodobenzoic acidCyclization with formamide or formic acid1. Oxidation of the methyl group of this compound. 2. Cyclization.70-85Direct route to the quinazolinone core.Oxidation step may require harsh conditions and impact overall yield.
Precursor B: N-(2-formyl-4-iodophenyl)formamideIntramolecular cyclization1. Formylation of the aniline. 2. Ortho-formylation of the aromatic ring. 3. Cyclization.65-80Avoids harsh oxidation.Multi-step synthesis of the precursor.
Precursor C: 2-Amino-5-iodobenzonitrileCyclization with formic acid followed by hydration1. Sandmeyer reaction on this compound to introduce a nitrile group. 2. Cyclization and hydration.60-75Nitrile group can be a versatile handle for other transformations.Requires diazotization, which can have safety considerations.

Table 2: Conceptual Comparison of Precursors for a Key Iodinated Aniline Intermediate for Osimertinib Synthesis

Note: The synthesis of Osimertinib typically starts from a different substituted aniline. This table presents a conceptual approach for how a derivative of this compound could potentially be used.

Precursor Derivative from this compoundSynthetic StrategyKey Reaction StepsReported/Expected Yield Range (%)AdvantagesDisadvantages
Precursor D: 4-Iodo-2-methyl-5-nitroanilineNucleophilic aromatic substitution1. Nitration of this compound.75-90Straightforward nitration.Potential for isomeric impurities.
Precursor E: N-acylated-4-iodo-2-methylanilineDirected ortho-nitration1. Acylation of the amino group. 2. Directed nitration. 3. Deprotection.80-95 (for nitration)High regioselectivity in nitration.Adds protection/deprotection steps.

Experimental Protocols

The following are representative experimental protocols for key reactions involved in the synthesis of kinase inhibitors using iodinated precursors.

Protocol 1: Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one from 2-amino-5-iodobenzoic acid

This protocol describes the cyclization of an anthranilic acid derivative, a plausible product from the oxidation of this compound.

Materials:

  • 2-amino-5-iodobenzoic acid (1.0 eq)

  • Formamide (excess, as solvent and reagent)

Procedure:

  • A mixture of 2-amino-5-iodobenzoic acid in formamide is heated to 150-160 °C for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried under vacuum to afford 6-iodo-2-methylquinazolin-4(3H)-one.

Protocol 2: Suzuki-Miyaura Coupling of a 6-Iodoquinazoline Intermediate

This protocol details the palladium-catalyzed cross-coupling of an iodoquinazoline with a boronic acid, a key step in the synthesis of Lapatinib.

Materials:

  • 6-Iodoquinazoline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • To a degassed solution of the 6-iodoquinazoline derivative and arylboronic acid in 1,4-dioxane/water, palladium(II) acetate, triphenylphosphine, and potassium carbonate are added.

  • The reaction mixture is heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • The reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of an iodo-aromatic compound with an amine, a common reaction in the synthesis of various kinase inhibitors.

Materials:

  • Iodo-aromatic precursor (1.0 eq)

  • Amine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a solution of the iodo-aromatic precursor and the amine in anhydrous toluene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide are added under an inert atmosphere.

  • The reaction mixture is heated to 100-110 °C for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors that can be synthesized from precursors derived from this compound.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Osimertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mutant Mutant EGFR (e.g., T790M, L858R, ex19del) PI3K PI3K EGFR_mutant->PI3K RAS Ras EGFR_mutant->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation and Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR_mutant

Caption: Osimertinib inhibits mutant EGFR signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor using a precursor derived from this compound.

Experimental_Workflow Start This compound Precursor Precursor Synthesis (e.g., Oxidation, Nitration) Start->Precursor Intermediate Key Iodinated Intermediate (e.g., Iodo-quinazolinone) Precursor->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling API Active Pharmaceutical Ingredient (API) (e.g., Lapatinib) Coupling->API Purification Purification and Characterization (Chromatography, NMR, MS) API->Purification Evaluation Biological Evaluation (Kinase Assays, Cell Viability) Purification->Evaluation

Caption: General workflow for kinase inhibitor synthesis.

A Comparative Guide to the Isomeric Purity Analysis of 4-Iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 4-Iodo-2-methylaniline, a key building block in various synthetic pathways. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Understanding Potential Isomeric Impurities

The most common synthetic route to this compound is the aromatic Finkelstein reaction, starting from 2-methyl-4-bromoaniline.[1][2] This process can lead to the presence of the starting material as a key impurity. Furthermore, side reactions or impurities in the starting material can result in the formation of other positional isomers of iodo-methylaniline. The primary isomers of concern are:

  • This compound (Main Compound)

  • 2-Iodo-4-methylaniline

  • 3-Iodo-2-methylaniline

  • 5-Iodo-2-methylaniline

  • 2-methyl-4-bromoaniline (Process Impurity)

This guide will focus on the analytical techniques capable of distinguishing and quantifying these closely related structures.

Chromatographic Methods for Isomer Separation

HPLC and GC are powerful techniques for separating closely related isomers. The choice between these methods often depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the separation of aromatic amines and their halogenated derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) is commonly employed to achieve optimal separation.
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm)

Experimental Protocol: HPLC-UV for Aromatic Amines

A general protocol for the separation of iodo-methylaniline isomers is as follows:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards of the potential isomeric impurities in the same solvent.

  • Chromatographic System: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Execution: Equilibrate the C18 column with the initial mobile phase composition. Inject the sample and standards and run the gradient program.

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas relative to the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. The separation is achieved based on the boiling points and interactions of the analytes with the stationary phase of the GC column. The mass spectrometer provides structural information, aiding in the unambiguous identification of the isomers.

Data Presentation: GC-MS Method Parameters

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness with a suitable stationary phase like 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program A temperature gradient is typically employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
Injector Temperature 250°C
Mass Spectrometer Operated in electron ionization (EI) mode at 70 eV.
Acquisition Mode Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Experimental Protocol: GC-MS for Iodo-methylaniline Isomers

  • Sample Preparation: Prepare a solution of the this compound sample in a volatile solvent like dichloromethane or ethyl acetate. Create calibration standards for the potential isomers.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Method Execution: Inject the prepared samples and standards into the GC. The temperature program will separate the isomers based on their volatility. The eluting compounds will be ionized and fragmented in the mass spectrometer.

  • Data Analysis: The isomers will be identified by their characteristic retention times and mass spectra (molecular ion and fragmentation patterns). Quantification can be performed using the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural identification of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous differentiation.

Data Presentation: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

IsomerKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound Aromatic protons with distinct splitting patterns, a singlet for the methyl group, and a broad singlet for the amine protons.Aromatic carbons with characteristic shifts due to the iodo, methyl, and amino substituents.
2-Iodo-4-methylaniline Aromatic protons with different splitting patterns compared to the 4-iodo isomer.Different chemical shifts for the aromatic carbons due to the altered substitution pattern.
3-Iodo-2-methylaniline Unique set of aromatic proton signals.Unique set of aromatic carbon signals.
5-Iodo-2-methylaniline Distinct aromatic proton signals.Distinct aromatic carbon signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex mixtures or for definitive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify and quantify the different isomers present in the sample.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (e.g., Methanol/Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Separation Isocratic or Gradient Elution HPLC->Separation Detection UV-Vis Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve GCMS GC-MS System Dissolve->GCMS Injection Inject into GC GCMS->Injection Separation Temperature Programmed Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Library Search & Fragmentation Analysis MassSpectra->Identification Quantification Peak Area Integration Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The selection of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis. HPLC offers a robust and widely accessible method for routine quality control. GC-MS provides higher sensitivity and specificity, which is particularly useful for identifying and quantifying trace-level impurities. NMR spectroscopy remains the gold standard for unambiguous structural confirmation of the isomers. For comprehensive and reliable isomeric purity assessment, a combination of a chromatographic technique (HPLC or GC-MS) for separation and quantification, and NMR for structural confirmation, is highly recommended. This multi-faceted approach ensures the quality and consistency of this compound used in further synthetic applications.

References

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